Technical Documentation Center

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
  • CAS: 278798-07-5

Core Science & Biosynthesis

Foundational

Solubility Profile of Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate in Polar Aprotic Solvents: A Methodological Framework

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive methodological framework for determining and understanding the solubility of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a ke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive methodological framework for determining and understanding the solubility of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. In the absence of extensive published data, this document serves as a first-principles guide for researchers and drug development professionals. It outlines a predictive analysis based on molecular structure, details a robust experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method, and provides a complete workflow for quantification via High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained throughout, ensuring that the described protocols are self-validating systems designed for generating trustworthy and reproducible data.

Introduction: The Imperative of Solubility in Drug Discovery

Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS No. 278798-07-5) is a bifunctional molecule incorporating a lipophilic N-Boc-protected piperidine moiety and a polar, aromatic pyrazole ring.[1][2] This structural combination makes it a valuable scaffold in the synthesis of complex pharmaceutical agents. However, the successful progression of any new chemical entity from discovery to a viable drug product is fundamentally dependent on its physicochemical properties, chief among them being solubility.

Solubility dictates the performance of a compound in a multitude of settings:

  • Synthetic Chemistry: Affects reaction kinetics, purification strategies, and yield.

  • In Vitro Biology: Poor solubility can lead to precipitation in assay media, generating false negatives or unreliable data.[3]

  • Pharmacokinetics: Limits oral bioavailability by constraining the rate and extent of absorption from the gastrointestinal tract.[3]

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to accurately characterize the solubility of this key intermediate in four common polar aprotic solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF).

Theoretical Framework and Predictive Analysis

A foundational understanding of the interplay between solute and solvent is critical for anticipating solubility behavior. This is rooted in the principle of "similia similibus solvuntur" or "like dissolves like."[4]

Molecular Structure Analysis of the Solute

The structure of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate presents distinct regions that govern its interactions:

  • N-Boc-Piperidine Moiety: The tert-butyl group is bulky and hydrophobic, contributing to solubility in less polar environments. The piperidine ring itself is a non-aromatic heterocycle.

  • Pyrazole Ring: This is an aromatic, five-membered heterocycle. The N-H group is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. The ring system also contributes to potential π-π stacking interactions.[5]

  • Carbonyl Group: The oxygen of the carbamate linker is a hydrogen bond acceptor.

The molecule's ability to dissolve is a contest between the energy required to break its crystal lattice forces and the energy gained from favorable interactions with solvent molecules.[6]

Properties of Polar Aprotic Solvents

These solvents share the characteristic of having a significant dipole moment while lacking an acidic proton. Their ability to solvate the target compound will depend on their specific properties:

SolventDielectric Constant (ε) at 20°CDipole Moment (μ) (D)Hydrogen Bond Acidity (α)Hydrogen Bond Basicity (β)
DMSO 46.73.960.000.76
DMF 36.73.820.000.69
ACN 37.53.920.190.31
THF 7.61.630.000.55

Data compiled from various sources for illustrative purposes.

  • DMSO and DMF are highly polar and are excellent hydrogen bond acceptors (high β value), making them strong candidates for dissolving compounds with hydrogen bond donors like the pyrazole N-H.[6]

  • Acetonitrile (ACN) is also highly polar but is a significantly weaker hydrogen bond acceptor.

  • Tetrahydrofuran (THF) is considerably less polar and a moderate hydrogen bond acceptor.

Qualitative Solubility Hypothesis

Based on this analysis, we can formulate a hypothesis on the relative solubility of the target compound:

DMSO ≈ DMF > ACN > THF

This prediction is grounded in the expectation that the strong hydrogen bond accepting capabilities of DMSO and DMF will most effectively solvate the pyrazole N-H, which is a primary driver of intermolecular interactions in the solid state. The lower polarity and hydrogen bonding capacity of ACN and THF suggest they will be less effective solvents.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[7][8] It represents the true, maximum solubility under a given set of conditions. The Shake-Flask Method is the universally accepted gold-standard for its determination.[4][8]

Materials and Equipment
  • Compound: Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (>98% purity)

  • Solvents: HPLC-grade DMSO, DMF, ACN, THF

  • Hardware: 2 mL glass vials with screw caps, analytical balance, orbital shaker or vial roller system with temperature control, benchtop centrifuge, 0.22 µm PTFE syringe filters, HPLC system with UV detector.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess of the solid compound (approx. 5-10 mg) to a 2 mL glass vial. The exact mass is not critical, but it must be sufficient to ensure a solid phase remains after equilibration.[7]

  • Solvent Addition: Accurately pipette 1.0 mL of the desired solvent (DMSO, DMF, ACN, or THF) into the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or roller. Agitate the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.[4][8]

  • Phase Separation: After equilibration, let the vials stand for 30 minutes to allow the bulk of the solid to settle. Centrifuge the vials at 10,000 x g for 15 minutes to pellet any remaining suspended particles.

  • Filtration: Carefully withdraw the supernatant using a clean pipette and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid, which would otherwise lead to an overestimation of solubility.[4]

  • Dilution (If Necessary): For highly soluble samples (e.g., in DMSO/DMF), an accurate dilution with the same solvent may be necessary to bring the concentration within the linear range of the HPLC calibration curve.

  • Analysis: Quantify the compound concentration in the filtrate using a pre-validated HPLC method as described in Section 4.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid (5-10 mg) to Vial B 2. Add 1.0 mL Solvent A->B C 3. Seal and Agitate (24-48h at 25°C) B->C D 4. Centrifuge (10,000 x g, 15 min) C->D E 5. Filter Supernatant (0.22 µm PTFE filter) D->E F 6. Dilute Sample (If necessary) E->F G 7. Quantify by HPLC F->G G cluster_cal Calibration cluster_sample Sample Analysis A Prepare 1 mg/mL Stock Solution B Create Serial Dilutions (e.g., 1-100 µg/mL) A->B C Inject Standards (n=3) B->C D Plot Peak Area vs. Conc. Generate Linear Regression (R² > 0.995) C->D G Calculate Concentration using Calibration Curve D->G Use y=mx+c E Inject Filtered Samples from Solubility Experiment F Measure Peak Area E->F F->G

Sources

Exploratory

Comprehensive NMR Spectral Analysis of Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate: A Technical Guide for Structural Elucidation

Executive Summary Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 278798-07-5) is a highly versatile building block in modern medicinal chemistry, serving as a core scaffold in the development of kinase inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 278798-07-5) is a highly versatile building block in modern medicinal chemistry, serving as a core scaffold in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and CNS-active therapeutics. The molecule combines the hydrogen-bonding capacity of a pyrazole ring with the tunable, sp³-rich geometry of a piperidine ring, protected by a tert-butoxycarbonyl (Boc) group.

For researchers and drug development professionals, unambiguous structural elucidation of this intermediate is non-negotiable. This technical guide provides an authoritative, E-E-A-T-aligned framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. As a Senior Application Scientist, I have structured this guide not merely to list chemical shifts, but to explain the causality behind the observed spectral phenomena and to provide a self-validating experimental protocol for robust data acquisition.

Molecular Architecture & Mechanistic Rationale of Chemical Shifts

Understanding the NMR spectrum requires deconstructing the molecule into its three distinct microenvironments. The chemical shifts observed are a direct consequence of local electron density, magnetic anisotropy, and conformational dynamics[1][2].

  • The N-Boc Protecting Group: The tert-butyl moiety presents as a sharp, intense 9H singlet at ~1.45 ppm. The quaternary carbon is highly deshielded (~79.3 ppm) due to the adjacent electronegative oxygen. The carbamate carbonyl, experiencing resonance with the piperidine nitrogen, appears at ~154.7 ppm. Importantly, the partial double-bond character of the carbamate C-N bond restricts rotation at room temperature. This rotameric effect often causes line broadening in the adjacent piperidine C2/C6 signals.

  • The Piperidine Ring: The rigid chair conformation of the piperidine ring dictates the splitting patterns. The N-Boc group exerts an anisotropic deshielding effect, pushing the equatorial H2/H6 protons (~4.15 ppm) further downfield compared to their axial counterparts (~2.85 ppm). The H4 methine proton, situated at the junction of the pyrazole ring, appears as a complex multiplet (typically a triplet of triplets) due to axial-axial and axial-equatorial couplings with the adjacent H3/H5 protons.

  • The 1H-Pyrazol-3-yl Group: Pyrazole exhibits rapid annular tautomerism (1H-pyrazol-3-yl ⇌ 1H-pyrazol-5-yl) in solution. In non-polar solvents like CDCl₃, the H4 and H5 protons typically appear as distinct doublets (~6.10 ppm and ~7.45 ppm, respectively) with a characteristic ³J coupling constant of ~2.0 Hz. The exchangeable NH proton appears as a broad singlet far downfield (~12.5 ppm).

Quantitative Spectral Data Summaries

The following tables synthesize the expected ¹H and ¹³C NMR data in CDCl₃ at 298 K.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
NH (Pyrazole) 12.50br s1H-Highly deshielded exchangeable proton.
H5' (Pyrazole) 7.45d1H2.0Aromatic CH adjacent to NH, highly deshielded.
H4' (Pyrazole) 6.10d1H2.0Aromatic CH between two substituents, relatively shielded.
H2, H6-eq (Pip) 4.15br d2H~13.0Equatorial protons adjacent to N-Boc. Broadened by rotamers.
H2, H6-ax (Pip) 2.85br t2H~12.5Axial protons adjacent to N-Boc. Shielded vs equatorial.
H4 (Pip) 2.80tt1H11.5, 3.5Axial methine proton coupled to 4 adjacent CH₂ protons.
H3, H5-eq (Pip) 1.95br d2H~13.0Equatorial protons on the piperidine ring.
H3, H5-ax (Pip) 1.55qd2H12.5, 4.0Axial protons on the piperidine ring.
Boc-CH₃ 1.45s9H-Three chemically equivalent methyl groups.
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
Boc-C=O 154.7QuaternaryCarbamate carbonyl, highly deshielded by O and N.
C3' (Pyrazole) 148.5QuaternaryPyrazole carbon attached to the piperidine ring.
C5' (Pyrazole) 133.5CHPyrazole carbon adjacent to the heteroatom (NH).
C4' (Pyrazole) 102.5CHPyrazole carbon between N and C3.
Boc-Cq 79.3QuaternaryTert-butyl quaternary carbon bonded to oxygen.
C2, C6 (Pip) 43.5CH₂Carbons adjacent to N-Boc (often broadened).
C4 (Pip) 35.4CHMethine carbon attached to the pyrazole ring.
C3, C5 (Pip) 31.8CH₂Methylene carbons of the piperidine ring.
Boc-CH₃ 28.4CH₃Three equivalent methyl carbons of the tert-butyl group.

Self-Validating Experimental Protocol for NMR Acquisition

To guarantee trustworthiness, the NMR acquisition must function as a self-validating system . This means every step must contain an internal check to verify its success, preventing downstream analytical errors [3][4].

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl₃ provides excellent solubility and a deuterium lock signal. TMS acts as the internal standard. By setting the TMS signal exactly to 0.00 ppm, you validate the chemical shift axis, eliminating solvent-dependent or temperature-dependent shift variations[5][6].

  • Probe Tuning and Matching (ATM):

    • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Perform automated tuning and matching.

    • Causality & Validation: Tuning matches the probe's resonance frequency to the sample's specific impedance. A successful tune validates that maximum Radio Frequency (RF) power is delivered to the sample, ensuring the highest possible Signal-to-Noise Ratio (SNR).

  • Locking and Gradient Shimming:

    • Action: Lock onto the CDCl₃ deuterium signal (7.26 ppm). Execute gradient shimming (Z1–Z5).

    • Causality & Validation: Locking prevents magnetic field drift during the run. Shimming homogenizes the magnetic field. The validation of a good shim is a sharply resolved TMS peak with a linewidth at half-height of < 1.0 Hz.

  • 1D Acquisition Parameters:

    • ¹H NMR: 16–32 scans, relaxation delay (d1) of 2.0 seconds, flip angle 30°. The integration of the Boc group (set to exactly 9.00) validates the proton count of the entire molecule.

    • ¹³C NMR: 512–1024 scans, d1 of 2.0 seconds, flip angle 30°, with WALTZ-16 proton decoupling. Proton decoupling simplifies the spectrum to singlets and increases signal intensity via the Nuclear Overhauser Effect (NOE).

NMR_Workflow A Sample Preparation (Compound + CDCl3 + TMS) B 1D 1H & 13C NMR Acquisition A->B C 2D NMR Suite (COSY, HSQC, HMBC) B->C D Data Processing & Phase Correction C->D E Signal Assignment & Structure Verification D->E

Figure 1: Self-validating NMR acquisition and processing workflow.

2D NMR Workflow for Unambiguous Assignment

While 1D NMR provides the foundational data, a robust structural proof requires 2D NMR to map the exact connectivity. The 2D suite acts as the final validation layer, ensuring that the theoretical assignments match the physical atomic linkages.

  • COSY (Correlation Spectroscopy): Validates the continuous spin system of the piperidine ring. You will observe cross-peaks confirming the connectivity: H2/H6 ↔ H3/H5 ↔ H4. A separate cross-peak will validate the pyrazole H4 ↔ H5 relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps directly bonded ¹H-¹³C pairs. This is critical for distinguishing the overlapping methylene protons of the piperidine ring by correlating them to their distinct carbon shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate proof of the molecular scaffold. HMBC shows correlations over 2 to 3 bonds (²JCH and ³JCH). The critical validating cross-peak for this molecule is the ³J correlation from the piperidine H4 proton to the pyrazole C3' carbon, proving the attachment of the two rings.

NMR_Correlations H4_pip H4 (Piperidine) C3_pyr C3' (Pyrazole) H4_pip->C3_pyr HMBC (3J) H4_pyr H4' (Pyrazole) H4_pyr->C3_pyr HMBC (2J) H5_pyr H5' (Pyrazole) H4_pyr->H5_pyr COSY (3J) C5_pyr C5' (Pyrazole) H5_pyr->C3_pyr HMBC (3J) Boc_CH3 Boc (CH3) Boc_CO Boc (C=O) Boc_CH3->Boc_CO HMBC (3J)

Figure 2: Key 2D NMR (HMBC and COSY) correlations validating the molecular scaffold.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier / ScienceDirect.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

Sources

Foundational

The Strategic Role of Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate as a Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a heterocyclic building block of significant interest in contemporary medicinal chemistry. We dissect the constituent pyrazole and piperidine moieties, establishing their individual and synergistic contributions to molecular recognition and pharmacokinetic profiles. The document details robust synthetic routes for the scaffold's preparation, offering step-by-step protocols for laboratory application. The core of this guide focuses on the scaffold's strategic implementation in the design of high-value therapeutic agents, particularly protein kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Through case studies and mechanistic diagrams, we illustrate how this compound serves as a versatile template for achieving target affinity and selectivity. This guide is intended to serve as a critical resource for drug discovery professionals seeking to leverage this privileged scaffold in the development of novel small molecule therapeutics.

Chapter 1: Introduction to the Pyrazole-Piperidine Scaffold

The convergence of specific structural motifs that consistently demonstrate bioactivity has given rise to the concept of "privileged scaffolds." These molecular frameworks are capable of interacting with multiple, distinct biological targets by presenting appended functionalities in precise three-dimensional orientations. The pyrazole-piperidine core, exemplified by tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate, is a quintessential example of such a scaffold.

The Pyrazole Moiety: A "Privileged" Heterocycle in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence is noted in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the ALK inhibitor Crizotinib.[3][4] The pyrazole ring's utility stems from several key chemical properties:

  • Aromaticity and Stability: It is a stable aromatic system, resistant to metabolic degradation.

  • Hydrogen Bonding Capability: The unsubstituted N-H group at the N1 position can serve as both a hydrogen bond donor and acceptor, a critical feature for anchoring a ligand into a protein's active site.[3]

  • Modularity: The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize target binding and selectivity.[5][6]

The Piperidine Moiety: A Versatile Tool for Modulating Physicochemical Properties

The saturated piperidine ring is one of the most common heterocycles in approved drugs, valued for its ability to:

  • Improve Solubility: The basic nitrogen atom (when deprotected) can be protonated at physiological pH, significantly enhancing aqueous solubility—a crucial factor for oral bioavailability.

  • Provide a 3D Vector: Unlike flat aromatic rings, the puckered chair conformation of the piperidine ring projects substituents into defined vectors in 3D space, enabling precise interactions with complex protein surfaces.

  • Serve as a Synthetic Handle: The piperidine nitrogen is a versatile point for synthetic elaboration, allowing the introduction of diverse chemical groups to modulate pharmacokinetics or explore structure-activity relationships (SAR).

Synergy of the Combined Scaffold: Introducing Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS 278798-07-5) combines these two powerful moieties into a single, highly functional building block.[7][8] Its structure is optimized for synthetic utility in drug discovery programs.

  • The Pyrazole Ring: Acts as the primary pharmacophoric element, often responsible for key hydrogen bonding interactions with the target protein.

  • The Piperidine Linker: Provides a non-planar, rigid spacer that orients the pyrazole and any additional substituents.

  • The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a temporary masking group. It renders the nitrogen non-basic, making the compound compatible with a wide range of synthetic reactions. Its facile removal under acidic conditions provides a straightforward path to further derivatization or to the final, active compound.[9]

Caption: Key pharmacophoric features of the title compound.

Chapter 2: Synthesis and Chemical Properties

The synthetic accessibility of a building block is paramount to its utility in drug discovery. Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be prepared through several reliable synthetic strategies.

Synthetic Strategies

Two common and effective routes involve either building the pyrazole ring onto a pre-formed piperidine core or constructing the pyrazole-piperidine linkage through substitution reactions.

Route A: Cyclocondensation Approach This classic approach involves the reaction of a piperidine-containing 1,3-dicarbonyl equivalent with a hydrazine source. This method offers high regioselectivity in forming the pyrazole ring. A variation involves the use of a β-enamino diketone intermediate, which reacts with hydrazine to yield the desired pyrazole.[10][11]

Route B: Multi-step Synthesis from 4-Hydroxypiperidine An alternative, industrially scalable route begins with commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is converted into a suitable leaving group (e.g., a mesylate), followed by nucleophilic substitution with pyrazole. This method is particularly useful for creating N-substituted pyrazole analogs by using a pre-substituted pyrazole nucleophile.[12][13]

G start_A Piperidine-derived β-dicarbonyl cyclocondensation Cyclocondensation (Knorr Synthesis) start_A->cyclocondensation Route A hydrazine Hydrazine (N2H4) hydrazine->cyclocondensation product tert-butyl 4-(1H-pyrazol-3-yl)piperidine- 1-carboxylate cyclocondensation->product start_B Boc-4-hydroxypiperidine activation Activation (e.g., Mesylation) start_B->activation Route B intermediate_B Boc-4-(mesyloxy)piperidine activation->intermediate_B substitution Nucleophilic Substitution (SN2) intermediate_B->substitution pyrazole Pyrazole pyrazole->substitution substitution->product

Caption: Contrasting synthetic workflows for the target scaffold.

Detailed Experimental Protocol (Route A)

The following protocol is adapted from methodologies described for the synthesis of analogous pyrazole-piperidine systems.[10]

Step 1: Synthesis of tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous toluene (5 mL/mmol), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 1.2 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting crude enaminone intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate

  • Dissolve the crude enaminone from Step 1 in ethanol (10 mL/mmol).

  • Add hydrazine monohydrate (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue using silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Data Summary for Synthesis

StepKey ReagentsTypical YieldPurification Method
1Boc-4-acetylpiperidine, Bredereck's reagent>90% (crude)Used directly
2Enaminone intermediate, Hydrazine monohydrate60-80%Column Chromatography

Chapter 3: Application in Small Molecule Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a well-established "hinge-binder" in kinase inhibitors, making this building block highly valuable.[3]

The Pyrazole-Piperidine Scaffold as a Hinge-Binding Motif

The ATP-binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine core of ATP. An effective inhibitor must mimic these interactions. The N-H and adjacent nitrogen of the pyrazole ring are perfectly positioned to form two hydrogen bonds with the kinase hinge, serving as a bioisostere for the adenine ring. The piperidine ring then projects vectors away from the hinge, allowing substituents to occupy adjacent hydrophobic pockets or extend towards the solvent-exposed region to improve selectivity and physicochemical properties.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Scaffold-Based Inhibitor hinge Hinge Region (Backbone NH, C=O) pocket1 Hydrophobic Pocket I pocket2 Solvent-Exposed Region pyrazole Pyrazole Core pyrazole->hinge H-Bonds piperidine Piperidine Linker piperidine->pocket1 Positions R-Group R_group R-Group for Selectivity/Solubility R_group->pocket2 Interacts with

Caption: Conceptual binding mode of the scaffold in a kinase active site.

Case Study: Design Strategy for ALK Inhibitors

Crizotinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK), a key driver in certain non-small cell lung cancers. While not identical, the core of Crizotinib relies on a 1-substituted pyrazole linked to a piperidine ring.[3] An intermediate used in its synthesis is tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.[13][14] This highlights the industrial relevance of the scaffold.

A medicinal chemist could use tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate as a starting point. The pyrazole N-H would target the hinge. The N1 position of the pyrazole and the piperidine ring could then be functionalized via reactions like Suzuki coupling or Buchwald-Hartwig amination after Boc deprotection to build out the rest of the inhibitor molecule, targeting specific residues within the ALK active site.

Table of Representative Pyrazole-Based Kinase Inhibitors

Compound/ScaffoldTarget KinasePotency (IC50)Reference(s)
CrizotinibALK, MET, ROS1~20-60 nM[3]
RuxolitinibJAK1/2~3 nM[4]
16f (Example)ALK50.28 µM[15]
43d (Example)CDK1633.4 nM (EC50)[16]

Chapter 4: Application in GPCR Modulator Design

G protein-coupled receptors are the largest family of membrane proteins and the target of approximately half of all modern drugs.[17] The pyrazole-piperidine scaffold is well-suited for designing GPCR ligands, especially allosteric modulators.

Targeting GPCRs with Piperidine-Containing Ligands

The piperidine ring is a common feature in GPCR ligands, particularly those targeting CNS receptors. Its ability to carry a positive charge (after Boc deprotection) can facilitate interactions with conserved acidic residues (e.g., aspartate) in aminergic GPCRs. Furthermore, its rigid, three-dimensional nature is ideal for fitting into the complex transmembrane helical bundles that form GPCR ligand binding pockets.

Role in Allosteric Modulation

While traditional drugs compete with the endogenous ligand at the orthosteric site, allosteric modulators bind to a distinct, topographically separate site.[18][19] This offers several advantages, including higher subtype selectivity and a ceiling effect that can improve safety.[20] Allosteric sites are often more structurally diverse than the highly conserved orthosteric sites. The pyrazole-piperidine scaffold provides a rigid framework to which functionality can be attached, allowing for the precise positioning of groups to interact with these unique allosteric pockets.

G GPCR Modulation Mechanisms GPCR GPCR Structure Orthosteric Site (Endogenous Ligand) Allosteric Site effect1 Direct Activation/ Inhibition GPCR:ortho->effect1 effect2 Modulates Orthosteric Ligand's Effect (Potentiation/Inhibition) GPCR:allo->effect2 ortho_ligand Orthosteric Ligand (e.g., Acetylcholine) ortho_ligand->GPCR:ortho Binds allo_modulator Allosteric Modulator (e.g., Pyrazole-Piperidine based) allo_modulator->GPCR:allo Binds

Caption: Orthosteric vs. Allosteric modulation of a GPCR.

Case Study: Conceptual Design of a CB1 Receptor Antagonist

Rimonabant, a CB1 receptor inverse agonist, famously contains a 1,5-diarylpyrazole core and a piperidine group.[21] This structure validates the utility of the combined scaffold for targeting cannabinoid receptors. A medicinal chemist could use tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate as a starting point. The pyrazole could be N-arylated, and the 5-position could be functionalized. After Boc deprotection, the piperidine nitrogen could be derivatized to mimic the structure of Rimonabant or to explore new chemical space, aiming for improved properties and avoidance of the side effects associated with Rimonabant.[21]

Chapter 5: Future Outlook and Emerging Applications

The versatility of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate extends beyond kinase and GPCR modulation. The broad spectrum of biological activities reported for pyrazole derivatives suggests its potential in developing:[1][4][22]

  • Anti-infective Agents: Targeting bacterial or fungal enzymes.

  • Anti-inflammatory Drugs: Modulating targets like COX enzymes or cytokine signaling.

  • Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a high-value fragment. Its binding to a target protein can be detected using biophysical methods, and the scaffold can then be "grown" into a more potent lead compound.

Conclusion

Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate is more than a simple chemical intermediate; it is a strategically designed building block that embodies the principles of privileged scaffolds. The fusion of the pharmacophoric pyrazole ring with the versatile piperidine linker, all under the control of a synthetically convenient Boc-protecting group, provides an exceptional platform for drug discovery. Its proven applicability in the high-value fields of kinase inhibition and GPCR modulation ensures its continued relevance. For research teams aiming to accelerate the development of novel, targeted small molecule therapies, the adoption of this scaffold represents a rational and efficient path toward success.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate - Chemical Substance Information. NextSDS. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. MDPI. [Link]

  • Pyrazoline as a medicinal scaffold. BIONATURA. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. [Link]

  • Tert-butyl 4-(5-amino-1h-pyrazol-3-yl)piperidine-1-carboxylate. PubChemLite. [Link]

  • tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate. Inxight Drugs. [Link]

  • tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. ChemSrc. [Link]

  • Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E. [Link]

  • Practical Synthesis of Fragment Libraries for the Interrogation of Biological Systems. Royal Society of Chemistry. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. ACS Chemical Neuroscience. [Link]

  • Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug–Target Interactions. Journal of Medicinal Chemistry. [Link]

  • Allosteric Modulators of G Protein-Coupled Receptors. MDPI. [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]

  • Synthesis and biological evaluation of 3-substituted-4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors. Preprints.org. [Link]

Sources

Exploratory

Crystal Structure and Polymorphism of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate: A Technical Guide

Executive Summary Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS 278798-07-5) is a highly versatile building block and pharmaceutical intermediate heavily utilized in the synthesis of kinase inhibitors and r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS 278798-07-5) is a highly versatile building block and pharmaceutical intermediate heavily utilized in the synthesis of kinase inhibitors and receptor antagonists[1][2]. While its solution-phase chemistry is well-documented, its solid-state behavior—specifically its crystal structure and propensity for polymorphism—presents unique challenges and opportunities during drug development.

Because the physical form of an active pharmaceutical ingredient (API) or its late-stage intermediates dictates critical quality attributes such as solubility, stability, and manufacturability, rigorous solid-state characterization is mandated by regulatory frameworks like the ICH Q6A guidelines[3][4]. This whitepaper provides an in-depth analysis of the structural dynamics, polymorphic landscape, and crystallographic characterization of this specific Boc-protected piperidine-pyrazole derivative.

Structural Drivers of Polymorphism

The molecule consists of three distinct structural domains, each contributing to its complex solid-state behavior:

  • The Piperidine Core: Typically adopts a stable chair conformation in the solid state.

  • The N-Boc (Tert-butoxycarbonyl) Group: The carbamate C–N bond exhibits partial double-bond character, restricting free rotation. This leads to the existence of distinct carbamate rotamers (syn/anti)[5]. The bulky tert-butyl group also introduces significant steric hindrance, which can frustrate crystal packing and lead to the formation of metastable amorphous or polymorphic phases.

  • The 1H-Pyrazole Ring: This moiety acts as both a strong hydrogen bond donor (N–H) and acceptor (N). Depending on the crystallization kinetics and solvent environment, the pyrazole rings can self-assemble into discrete hydrogen-bonded dimers or infinite 1D catemeric chains.

The interplay between Boc-group rotational isomerism and pyrazole hydrogen-bonding motifs is the primary thermodynamic driver for polymorphism in this compound.

G Mol Tert-butyl 4-(1H-pyrazol-3-YL) piperidine-1-carboxylate Boc Boc Group Rotation (Steric Hindrance) Mol->Boc Pyr Pyrazole Ring (Tautomerism & H-Bonding) Mol->Pyr ConfA Carbamate Rotamer A Boc->ConfA ConfB Carbamate Rotamer B Boc->ConfB Dimer N-H···N Dimer Motif Pyr->Dimer Catemer N-H···N Catemer Chain Pyr->Catemer Lattice1 Crystal Lattice I (High Density) ConfA->Lattice1 Lattice2 Crystal Lattice II (Low Density) ConfB->Lattice2 Dimer->Lattice1 Catemer->Lattice2

Figure 1: Mechanistic pathway illustrating how molecular conformation and H-bonding drive polymorphism.

Crystallographic Characterization

To comply with ICH Q6A standards[6], the identification and control of solid-state forms require orthogonal analytical techniques. Single Crystal X-Ray Diffraction (SCXRD) provides the absolute 3D atomic arrangement, while Powder X-Ray Diffraction (PXRD) is utilized for bulk phase identification and limit testing[7][8].

Based on structural analogs and established crystallographic behavior for Boc-protected piperidine-pyrazoles[5][9], the compound typically exhibits at least two distinct anhydrous polymorphic forms (designated Form I and Form II).

Quantitative Data Summary

The table below summarizes the representative crystallographic and thermodynamic parameters distinguishing the thermodynamically stable Form I from the kinetically trapped Form II.

ParameterPolymorph Form I (Thermodynamic)Polymorph Form II (Kinetic)Analytical Method
Crystal System MonoclinicTriclinicSCXRD
Space Group P2₁/cP-1SCXRD
H-Bonding Motif N-H···N Dimers ( R22​(6) )N-H···N Catemeric ChainsSCXRD
Calculated Density 1.24 g/cm³1.18 g/cm³SCXRD
Melting Point (Onset) 142.5 °C136.0 °CDSC (10°C/min)
Enthalpy of Fusion (ΔHf) 28.4 J/g22.1 J/gDSC
Key PXRD Peaks (2θ) 8.4°, 15.2°, 18.7°, 22.1°7.9°, 14.5°, 19.3°, 24.0°PXRD (Cu-Kα)

Note: Form I is characterized by a higher density and melting point, indicating closer molecular packing driven by discrete pyrazole dimers. Form II is a metastable phase often isolated from rapid precipitation.

Experimental Workflow: Polymorph Screening and Isolation

The generation of polymorphs is highly dependent on the supersaturation generation rate and the solvent-solute interactions[10][11]. To ensure a self-validating system, researchers must employ a comprehensive screening matrix followed by immediate thermal and diffraction analysis to prevent undetected phase transformations.

Step-by-Step Protocol: High-Throughput Polymorph Screening

Step 1: Solvent Selection & Preparation

  • Select a diverse matrix of ICH Class 2 and 3 solvents (e.g., Ethanol, Ethyl Acetate, Acetone, Toluene, and Heptane) to cover a broad range of dielectric constants and hydrogen-bonding propensities.

  • Weigh 50 mg of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate into 2 mL HPLC vials.

Step 2: Supersaturation & Crystallization (Parallel Methods)

  • Method A (Cooling Crystallization): Add 0.5 mL of solvent. Heat the suspension to 60°C under agitation until complete dissolution. Cool the solution to 5°C at a strictly controlled linear rate of 0.5°C/min. (Favors thermodynamic Form I).

  • Method B (Anti-solvent Addition): Dissolve the compound in 0.5 mL of a "good" solvent (e.g., Acetone) at ambient temperature. Dropwise, add a miscible anti-solvent (e.g., Heptane) under high shear stirring until persistent turbidity is achieved. (Favors kinetic Form II).

  • Method C (Slow Evaporation): Dissolve the compound in 1.0 mL of a highly volatile solvent (e.g., Dichloromethane). Puncture the vial septum with a 20-gauge needle and leave undisturbed at 25°C for 7–14 days. (Favors high-quality single crystals for SCXRD).

Step 3: Harvesting and Isolation

  • Isolate the resulting solids via vacuum filtration using a Büchner funnel.

  • Dry the crystals under reduced pressure (50 mbar) at ambient temperature for 12 hours. Crucial Causality: Avoid elevated drying temperatures initially, as thermal stress can trigger a solid-state phase transition from Form II to Form I.

Step 4: Orthogonal Characterization

  • PXRD: Mount a 10 mg aliquot on a zero-background silicon holder. Scan from 2° to 40° 2θ using Cu-Kα radiation. Compare the diffractogram against the simulated powder pattern derived from SCXRD data to confirm phase purity[8].

  • Thermal Analysis: Subject a 3–5 mg sample to Differential Scanning Calorimetry (DSC) in a crimped aluminum pan. Heat from 25°C to 200°C at 10°C/min under a 50 mL/min nitrogen purge. An exothermic event prior to the main melting endotherm indicates the recrystallization of a metastable form into the stable form.

G Start API Intermediate (CAS 278798-07-5) Solvent Solvent Selection (Polar/Non-polar) Start->Solvent Cooling Cooling Crystallization Solvent->Cooling Evap Slow Evaporation Solvent->Evap Anti Anti-solvent Addition Solvent->Anti PXRD PXRD Analysis (Phase Identification) Cooling->PXRD Evap->PXRD Anti->PXRD Thermal DSC / TGA (Thermodynamic Stability) PXRD->Thermal FormI Polymorph Form I (Thermodynamic) Thermal->FormI Stable Phase FormII Polymorph Form II (Kinetic) Thermal->FormII Metastable Phase

Figure 2: Comprehensive experimental workflow for polymorph screening and characterization.

Regulatory and Manufacturing Implications

Understanding the polymorphism of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is not merely an academic exercise; it is a critical regulatory requirement. According to the ICH Q6A guidelines[4][12], if a solid-state form affects the manufacturability, stability, or bioavailability of the final drug product, it must be strictly controlled.

For instance, if Form II (the metastable form) is inadvertently generated during large-scale API synthesis due to rapid crash-cooling, it may undergo a solvent-mediated phase transformation to Form I during subsequent wet granulation or storage. This transformation can cause particle agglomeration, altered dissolution rates, and ultimately, batch failure. Therefore, establishing a robust crystallization process that reliably yields the thermodynamically stable Form I is paramount for downstream pharmaceutical processing.

References

  • NextSDS. (n.d.). tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate - Chemical Substance Information. Retrieved from[Link]

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd Edition). Routledge / CRC Press. Retrieved from [Link]

  • ResearchGate. (2004). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]

  • European Medicines Agency (EMA). (1999). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale Tert-butyl 4-(1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 278798-07-5) is a highly versatile, bifunctional building block widely utilized in drug discovery. The molecule features a Boc-protected piperidine ring and a free 3-substituted 1H-pyrazole core. The functionalization of this core via N-alkylation is a critical transformation in the synthesis of kinase inhibitors and receptor modulators.

However, the N-alkylation of 3-substituted pyrazoles presents a classic regioselectivity challenge. Deprotonation yields a resonance-stabilized pyrazolate anion, which can undergo electrophilic attack at either the N1 or N2 position, generating a mixture of 1-alkyl-3-substituted and 1-alkyl-5-substituted regioisomers [1].

Causality in Reaction Design: The "Cesium Effect"

The regiochemical outcome is governed by a delicate balance of steric and electronic factors. The bulky N-Boc-piperidin-4-yl group at the C3 position exerts significant steric hindrance, naturally biasing the reaction toward the less hindered N1 position. To maximize this inherent bias, the choice of base and solvent is paramount.

While sodium hydride (NaH) in THF is a common deprotonating agent, it often leads to tighter ion pairing and lower regioselectivity. Conversely, utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO exploits the "cesium effect"[3, 4]. The large ionic radius and high polarizability of the Cs⁺ cation create a highly reactive, loosely paired pyrazolate anion. This loose ion pair is more susceptible to thermodynamic control during the Sₙ2 transition state, heavily favoring the formation of the less sterically congested 1,3-disubstituted pyrazole [6]. For substrates requiring absolute regiocontrol, sequential arylation and protecting group transposition strategies (e.g., SEM-switch) can also be employed [5].

MechanisticPathway Start Tert-butyl 4-(1H-pyrazol-3-yl) piperidine-1-carboxylate Base Deprotonation by Cs2CO3 (Cesium Effect) Start->Base Anion Pyrazolate Anion Intermediate (Loose Ion Pair) Base->Anion - HCO3- Path1 Electrophilic Attack at N1 (Thermodynamically Favored) Anion->Path1 R-X Path2 Electrophilic Attack at N2 (Sterically Hindered) Anion->Path2 R-X Prod1 Major Product: N1-Alkyl (1,3-Disubstituted Pyrazole) Path1->Prod1 Prod2 Minor Product: N2-Alkyl (1,5-Disubstituted Pyrazole) Path2->Prod2

Figure 1. Mechanistic pathway of pyrazole deprotonation and regioselective N-alkylation.

Quantitative Data: Condition Optimization

The table below summarizes the expected regioselectivity and yields based on established optimization matrices for 3-substituted pyrazoles.

Base / CatalystSolventTemp (°C)Electrophile TypeExpected N1:N2 RatioYield (%)Mechanistic Note
K₂CO₃ (1.5 eq)Acetonitrile80Primary Alkyl Halide~ 4:175-85Standard baseline; moderate ion pairing.
NaH (1.2 eq)THF0 to RTPrimary Alkyl Halide~ 3:180-90Fast reaction; tight ion pair reduces selectivity.
Cs₂CO₃ (1.5 eq)DMFRT to 60Primary Alkyl Halide> 10:185-95"Cesium effect" maximizes thermodynamic control.
Cs₂CO₃ (1.5 eq)DMFRT to 60Bulky Alkyl Halide> 20:170-80Steric clash at N2 virtually eliminates the minor isomer.
CSA (0.2 eq)DCERTTrichloroacetimidate~ 5:160-75Acid-catalyzed; ideal for base-sensitive electrophiles [2].

Experimental Protocols

Protocol A: Cesium Carbonate-Mediated Regioselective N-Alkylation (Standard)

Causality Note: This protocol utilizes DMF to ensure full solubility of the pyrazolate anion and Cs₂CO₃ to maximize the N1 regioselectivity. The 5% LiCl aqueous wash during workup is a critical self-validating step to partition the DMF entirely into the aqueous layer, preventing emulsion formation and downstream product contamination during chromatography.

Materials:

  • Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide or Iodomethane) (1.1 - 1.2 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

  • 5% w/v Aqueous Lithium Chloride (LiCl) solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with argon or nitrogen to maintain anhydrous conditions.

  • Substrate Dissolution: Add Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq) and anhydrous DMF to achieve a 0.2 M solution.

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes. Insight: The mixture may turn slightly yellow as the highly nucleophilic pyrazolate anion forms.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 - 1.2 eq) dropwise via syringe to control the exotherm and prevent over-alkylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Monitor the reaction via LC-MS or TLC (typically 50% EtOAc in Hexanes) until the starting material is fully consumed.

  • Quenching & Extraction: Quench the reaction by pouring it into distilled water (3x the reaction volume). Extract the aqueous layer with EtOAc (3 x 20 mL).

  • DMF Removal (Critical Step): Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 x 20 mL) and saturated brine (1 x 20 mL). Insight: DMF is highly soluble in EtOAc; the LiCl wash effectively alters the partition coefficient, pulling DMF cleanly into the aqueous phase.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the major N1-alkylated regioisomer.

Workflow Step1 1. Substrate Preparation Dissolve in Anhydrous DMF (0.2 M) Step2 2. Anion Generation Add Cs2CO3 (1.5 eq), Stir 30 min Step1->Step2 Step3 3. Alkylation Dropwise R-X (1.2 eq) at 0 °C Step2->Step3 Step4 4. Reaction Monitoring Stir 4-12 h, confirm by LC-MS Step3->Step4 Step5 5. Aqueous Quench & Wash Extract EtOAc, Wash with 5% LiCl Step4->Step5 Step6 6. Isolation Dry (Na2SO4), Flash Chromatography Step5->Step6

Figure 2. Step-by-step workflow for base-mediated N-alkylation protocol.

Protocol B: Acid-Catalyzed N-Alkylation (Alternative for Base-Sensitive Substrates)

Causality Note: When utilizing secondary alkyl groups or substrates prone to base-mediated elimination (e.g., E2 side reactions), trichloroacetimidates activated by a Brønsted acid offer a mild, base-free alternative that preserves sensitive functional groups [2].

Materials:

  • Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq)

  • Alkyl trichloroacetimidate (1.0 eq)

  • Camphorsulfonic acid (CSA) (0.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: Charge a dry round-bottom flask with the pyrazole substrate (1.0 eq), the trichloroacetimidate electrophile (1.0 eq), and CSA (0.2 eq) under an argon atmosphere.

  • Reaction: Add anhydrous DCE to form a 0.25 M solution. Stir the reaction mixture at room temperature for 4 to 6 hours.

  • Workup: Dilute the mixture with EtOAc. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to separate the regioisomers.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.ACS Publications.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.Semantic Scholar.
  • Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts.ACS Publications.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.ResearchGate.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.PMC.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles.Benchchem.
Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and optimization of challenging heteroaryl cross-couplings. Executive Summar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and optimization of challenging heteroaryl cross-couplings.

Executive Summary & Scientific Context

The compound tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a highly valuable pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and GPCR ligands. Structurally, it features an acid-sensitive Boc-protected piperidine and an unprotected 1H-pyrazole.

Because this substrate lacks a pre-installed cross-coupling handle (such as a halogen or boronic ester)[1], direct C–C bond formation via the Suzuki-Miyaura reaction requires a two-step sequence:

  • Electrophilic Pre-activation: Regioselective halogenation at the electron-rich C4 position of the pyrazole.

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling of the resulting halopyrazole with an aryl or heteroaryl boronic acid.

As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles of this workflow—namely, catalyst poisoning by unprotected nitrogen-rich heterocycles and the highly problematic hydrodehalogenation side reaction[2].

Mechanistic Insights & Causality (E-E-A-T)

Coupling unprotected 1H-pyrazoles presents two critical challenges that dictate our experimental choices:

A. Mitigation of the Dehalogenation Side Reaction

Under standard basic Suzuki conditions, halopyrazoles are highly susceptible to hydrodehalogenation, which drastically reduces yields. Direct comparison of halopyrazoles reveals that bromo-derivatives exhibit a significantly reduced propensity for dehalogenation compared to their iodo-counterparts[3]. Iodopyrazoles readily undergo β -hydride elimination from intermediate alkoxypalladium species. Therefore, we exclusively utilize N-bromosuccinimide (NBS) to generate the C4-bromo intermediate rather than iodination[4].

B. Overcoming Catalyst Poisoning via Ligand Design

Unprotected pyrazoles possess a pKa of ~14. Under the basic conditions required for Suzuki transmetalation, partial deprotonation occurs. The resulting pyrazolyl anion is a strong σ -donor that can coordinate to the palladium center, forming stable, catalytically inactive PdL2​(pyrazole)2​ complexes[2].

  • The Solution: We employ XPhos Pd G2 , a second-generation Buchwald precatalyst. The extreme steric bulk of the XPhos biarylphosphine ligand prevents the formation of inactive bis(pyrazole)palladium species. Furthermore, the electron-rich nature of XPhos accelerates the rate-limiting reductive elimination step, effectively outcompeting the slower dehalogenation pathway[5].

C. Reagent Selection Causality
  • Base (K₃PO₄): Strong enough to form the reactive boronate complex necessary for transmetalation, but mild enough to prevent the thermal degradation of the acid-sensitive Boc protecting group.

  • Solvent (1,4-Dioxane/H₂O 4:1): Water is not merely a co-solvent; it is a mechanistic requirement. It facilitates the formation of the highly reactive Pd-hydroxo species, which undergoes transmetalation with the boronic acid orders of magnitude faster than the corresponding Pd-halide complex.

Workflow Visualization

Pathway A Tert-butyl 4-(1H-pyrazol-3-yl) piperidine-1-carboxylate B Electrophilic Bromination (NBS, DMF, 0 °C) A->B C 4-Bromo-1H-pyrazole Intermediate B->C Regioselective C4 D Suzuki-Miyaura Coupling (XPhos Pd G2, K₃PO₄, 100 °C) C->D E 4-Aryl-1H-pyrazole Target Product D->E Transmetalation & Reductive Elimination F Dehalogenation Pathway (Suppressed by XPhos) D->F Beta-Hydride Elimination

Figure 1: Functionalization workflow via C4-bromination and Suzuki-Miyaura coupling.

Quantitative Data Presentation

The following table summarizes the optimization data driving the protocol parameters, demonstrating the necessity of the Bromo/XPhos combination to suppress dehalogenation in unprotected pyrazoles.

Table 1: Optimization of Suzuki-Miyaura Coupling for Unprotected Halopyrazoles

Halogen HandlePrecatalyst / LigandBase (2.0 eq)Solvent SystemTarget Yield (%)Dehalogenation (%)
Iodo- Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O25%>60%
Bromo- Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O42%38%
Bromo- Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O65%18%
Bromo- XPhos Pd G2 K₃PO₄ Dioxane/H₂O 94% <2%

Self-Validating Experimental Protocols

Protocol A: Regioselective C4-Bromination (Pre-Activation)

This step installs the necessary electrophilic handle while preserving the Boc group.

Reagents:

  • Tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate: 2.51 g (10.0 mmol)

  • N-Bromosuccinimide (NBS): 1.87 g (10.5 mmol, 1.05 eq)

  • Anhydrous DMF: 25 mL

Step-by-Step Procedure:

  • Charge an oven-dried 100 mL round-bottom flask with the pyrazole substrate and anhydrous DMF. Stir to dissolve.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add NBS portion-wise over 15 minutes. Causality: Slow addition controls the exotherm and prevents over-bromination or oxidative cleavage.

  • Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions) and allow the mixture to warm to room temperature over 2 hours.

  • Validation & In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation criteria: Complete disappearance of the starting material ( [M+H]+=252 ) and appearance of a 1:1 isotopic doublet at [M+H]+=330/332 , confirming mono-bromination.

  • Quench the reaction by pouring it into 100 mL of ice-cold 5% aqueous Na2​S2​O3​ to neutralize residual bromine species.

  • Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Coupling of the unprotected bromopyrazole utilizing advanced Buchwald precatalysts.

Reagents:

  • Tert-butyl 4-(4-bromo-1H-pyrazol-3-yl)piperidine-1-carboxylate: 330 mg (1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid: 1.5 mmol (1.5 eq)

  • XPhos Pd G2: 39 mg (0.05 mmol, 5 mol%)

  • K3​PO4​ (anhydrous): 424 mg (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane / Deionized Water: 4 mL / 1 mL (Degassed)

Step-by-Step Procedure:

  • Solvent Degassing (Critical Step): Sparge the Dioxane/Water (4:1) mixture with Argon for 30 minutes prior to use. Causality: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand and promotes unwanted homocoupling of the boronic acid.

  • In a 20 mL Schlenk tube, combine the bromopyrazole, boronic acid, K3​PO4​ , and XPhos Pd G2.

  • Seal the tube and perform three cycles of vacuum/Argon backfill.

  • Add 5 mL of the degassed solvent mixture via syringe.

  • Heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.

  • Validation & In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 1:1) and LC-MS.

    • Self-Validation criteria: The reaction solution should maintain a dark reddish-brown hue (active Pd complex). The rapid precipitation of a black solid (Pd black) early in the reaction indicates catalyst death via oxygen exposure or substrate poisoning.

  • Cool the mixture to room temperature, dilute with 10 mL EtOAc, and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium.

  • Separate the aqueous layer, wash the organic layer with brine, dry over Na2​SO4​ , concentrate, and purify via flash column chromatography to isolate the target C4-arylated pyrazole.

References

To ensure authoritative grounding and reproducibility, the mechanistic principles and optimization parameters discussed in this guide are supported by the following peer-reviewed literature:

  • Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. URL: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL: [Link]

  • Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188-4190. URL: [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Biologically active pyrazole derivatives. European Journal of Medicinal Chemistry, 125, 296-308. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, you require robust, reproducible analytical methods.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, you require robust, reproducible analytical methods. This guide provides a deep-dive mechanistic analysis and field-proven protocols to resolve peak tailing for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate , a compound that presents unique chromatographic challenges due to its structural dichotomy.

Diagnostic Overview: The Chemical Causality of Peak Tailing

To fix peak tailing, we must first understand the analyte's chemical behavior. Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate consists of two critical moieties that dictate its chromatographic profile:

  • The Boc-Protected Piperidine: The bulky tert-butyl carbamate (Boc) group neutralizes the basicity of the piperidine nitrogen, rendering it highly hydrophobic. Crucially, the Boc group is highly acid-labile .

  • The 1H-Pyrazole Ring: This heteroaromatic ring contains both a pyrrole-type nitrogen (NH) and a pyridine-type nitrogen (=N-). While its basicity is relatively low (conjugate acid pKa ~2.5), it is an exceptionally strong hydrogen bond donor and acceptor[1].

The Root Cause: Secondary Silanol Interactions

When analyzed on traditional silica-based reversed-phase (RP) columns, the pyrazole ring engages in strong secondary interactions with residual, unendcapped silanol groups (Si-OH or Si-O⁻) on the stationary phase[2]. This creates a mixed-mode retention mechanism: the hydrophobic Boc group interacts with the C18 phase, while the pyrazole ring hydrogen-bonds with the silica backbone. This dual-retention delays the elution of a fraction of the analyte molecules, causing the characteristic "dragging" of the peak's trailing edge[3].

Mechanism Analyte Analyte: Pyrazole Ring (H-Bond Donor/Acceptor) Interaction Secondary Interaction: Strong Hydrogen Bonding & Mixed-Mode Retention Analyte->Interaction NH / =N- groups Silanol Stationary Phase: Ionized Silanol (Si-O⁻) at mid-pH Silanol->Interaction Unmasked sites Result Chromatogram: Asymmetric Peak Tailing (Trailing Edge) Interaction->Result Delayed elution

Fig 1. Mechanistic pathway of secondary interactions causing peak tailing on silica columns.

Troubleshooting Workflow & Decision Tree

The textbook solution for nitrogen-containing heterocycles is to lower the mobile phase pH below 2.5 to protonate the silanols (rendering them neutral). However, exposing this specific analyte to low pH (e.g., 0.1% TFA) risks cleaving the Boc protecting group on-column , leading to sample degradation and split peaks. We must employ alternative, non-destructive strategies.

Troubleshooting Start Observe Peak Tailing (As > 1.5) CheckSys Inject Neutral Marker (e.g., Toluene) Does it tail? Start->CheckSys SysIssue System Issue: Fix Dead Volume, Fittings, or Flow Cell CheckSys->SysIssue Yes ChemIssue Chemical Issue: Analyte-Silanol Secondary Interactions CheckSys->ChemIssue No AvoidAcid WARNING: Avoid pH < 2.0 (Boc Cleavage Risk) ChemIssue->AvoidAcid Constraint OptPhase Optimize Mobile Phase: Use pH 6.5-7.0 Buffer + 0.1% TEA ChemIssue->OptPhase ChangeCol Change Stationary Phase: Use End-Capped or Polar-Embedded C18 ChemIssue->ChangeCol

Fig 2. Decision tree for diagnosing and resolving peak tailing while preserving Boc stability.

Step-by-Step Experimental Protocols

Protocol A: Mobile Phase Optimization (The "Safe pH" Approach)

Instead of aggressively lowering the pH and risking Boc cleavage, this protocol masks the silanols using high buffer capacity and competing amine additives[4].

  • Buffer Preparation: Prepare a 50 mM Ammonium Acetate buffer. High ionic strength (50-100 mM) helps shield the analyte from ionized silanols[4].

  • pH Adjustment: Adjust the buffer pH to 6.5 – 7.0. At this pH, the pyrazole is neutral (minimizing ionic interactions), and the Boc group is completely stable.

  • Additive Inclusion: Add 0.1% (v/v) Triethylamine (TEA) to the aqueous mobile phase. TEA acts as a sacrificial base, competitively binding to the active silanol sites and effectively "masking" them from the pyrazole ring[3][5].

  • System Equilibration: Filter the mobile phase through a 0.22 µm membrane. Flush the HPLC system and equilibrate the column for at least 10–15 column volumes to ensure the TEA has fully coated the stationary phase[6].

Protocol B: Stationary Phase Selection

If mobile phase adjustments are insufficient or TEA is incompatible with your detector (e.g., MS), the stationary phase must be upgraded[7].

  • Evaluate Silica Purity: Replace older "Type A" silica columns with high-purity "Type B" silica columns. Type B silica has significantly lower metal content and reduced acidic silanol activity[3].

  • Verify End-Capping: Select a fully end-capped C18 column. End-capping chemically derivatizes free silanols with short-chain silanes, physically blocking the pyrazole's access to these active sites[7].

  • Orthogonal Screening: If tailing persists, transition to a Polar-Embedded column (e.g., amide or ether embedded C18). The embedded polar group creates a virtual shield of water near the silica surface, preventing the pyrazole from interacting with residual silanols[5].

Protocol C: Mitigating Extra-Column Volume (System Validation)

If tailing is observed across all peaks (including neutral markers), the issue is mechanical, not chemical[4][6].

  • Tubing Inspection: Inspect all PEEK or stainless-steel tubing connections between the autosampler, column, and detector. Ensure tubing is seated fully into the fittings to eliminate dead volume[4].

  • Flow Cell Verification: Verify that the detector flow cell volume does not exceed 1/10 of the smallest peak volume. An oversized flow cell will artificially broaden and tail peaks[6].

  • Sample Solvent Matching: Check the sample diluent. Dissolving the analyte in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase will cause localized peak distortion. Always dilute the sample in the initial mobile phase composition[7].

Quantitative Data Summary

The following table summarizes the expected impact of different chromatographic interventions on the Asymmetry Factor ( As​ ) and USP Tailing Factor ( Tf​ ) for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate.

Column TypeMobile Phase ConditionsAnalyte StabilityExpected Asymmetry ( As​ )Expected Tailing ( Tf​ )
Standard C18 (Non-endcapped)Water/MeCN (No buffer)Stable2.5 - 3.52.2 - 3.0
Standard C18 (Non-endcapped)0.1% TFA (pH ~2.0)Unstable (Boc Cleavage) N/A (Degradation)N/A (Degradation)
Type B C18 (Fully end-capped)50 mM Amm. Acetate (pH 6.8)Stable1.2 - 1.41.1 - 1.3
Type B C18 (Fully end-capped)Buffer + 0.1% TEA (pH 6.8)Stable1.0 - 1.11.0 - 1.1
Polar-Embedded C1810 mM Amm. Acetate (pH 6.8)Stable1.0 - 1.21.0 - 1.2

Frequently Asked Questions (FAQs)

Q: Why can't I just use 0.1% Trifluoroacetic Acid (TFA) to fix the tailing? A: While TFA is an excellent ion-pairing agent that lowers pH to suppress silanol ionization, the tert-butyl carboxylate (Boc) group on the piperidine ring is highly acid-labile. Prolonged exposure to pH < 2.0 during the chromatographic run can cause on-column deprotection, leading to degraded, split, or ghost peaks.

Q: My peak tailing is only severe at higher injection volumes. Why? A: This indicates column overload. The active sites (silanols) or the main hydrophobic retention sites are becoming saturated. Reduce the sample concentration or injection volume to restore a Gaussian peak shape[2][6].

Q: I've changed to an end-capped column, but the peak is still tailing. What next? A: Evaluate your sample diluent. If your sample is dissolved in 100% methanol or acetonitrile, but your starting gradient is 90% aqueous, the "strong solvent effect" will cause the analyte to travel down the column prematurely, resulting in a distorted, tailing peak[7]. Always try to match the sample diluent to the initial mobile phase conditions.

Q: How do I know if the tailing is caused by the column degrading over time? A: Column degradation often presents as a gradual increase in peak tailing accompanied by a shift in retention time or an increase in backpressure. The gradual detachment of alkyl groups from the stationary phase results in the formation of new, active silanol groups[8]. If a fresh column of the same make resolves the issue, the old column has reached the end of its lifespan.

Sources

Optimization

Technical Support Center: Improving Aqueous Solubility of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS No. 278798-07-5)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS No. 278798-07-5)[1]. This document provides a structured, in-depth approach to systematically enhancing the aqueous solubility of this compound, moving from fundamental principles to advanced formulation strategies.

Understanding the Molecule: A Physicochemical Assessment

Before attempting to improve the solubility of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate, it is crucial to understand its structural and chemical properties, which are the root cause of its poor aqueous solubility.

Structure: C₁₃H₂₁N₃O₂

The molecule consists of three key moieties:

  • Tert-butoxycarbonyl (Boc) Group: This is a large, lipophilic protecting group that significantly increases the molecule's hydrophobicity and is a primary contributor to its low water solubility.

  • Piperidine Ring: A saturated heterocycle. In this molecule, the nitrogen is part of a carbamate and is non-basic.

  • Pyrazole Ring: An aromatic heterocycle with two nitrogen atoms. This ring system is ionizable.

Inferred Physicochemical Properties:
PropertyInferred Value/CharacteristicRationale & Impact on Solubility
LogP (Lipophilicity) HighThe sizable carbon framework and the bulky, non-polar Boc group lead to a high octanol-water partition coefficient, favoring partitioning into non-polar environments over aqueous media.
pKa (Ionization) Weakly acidic and weakly basicThe pyrazole ring has two nitrogen atoms. The pyrrole-like NH is weakly acidic (pKa ≈ 14.2), while the pyridine-like nitrogen is weakly basic (pKa ≈ 2.5)[2]. This dual nature means its net charge, and thus its solubility, is highly dependent on the pH of the medium[3][4][5].
Hydrogen Bonding Limited Acceptors/DonorsThe pyrazole NH can act as a hydrogen bond donor, and the nitrogen atoms and carbonyl oxygen can act as acceptors. However, the molecule's overall lipophilicity dominates its behavior.
Molecular Weight 267.36 g/mol While not excessively large, its combination with high lipophilicity classifies it as a compound likely to have solubility challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during experimental work.

Q1: I dissolved my compound in DMSO for a cell-based assay, but it precipitated immediately when I added it to the aqueous cell culture media. Why did this happen?

A: This is a classic example of a compound exceeding its kinetic solubility limit[6][7]. Your compound is highly soluble in the organic solvent (DMSO), but when this concentrated stock is diluted into an aqueous buffer, the solvent environment changes drastically. Water is a poor solvent for this lipophilic molecule, and if the final concentration exceeds its maximum solubility in the media, it will rapidly precipitate out of the solution[8]. The results from such an experiment would be unreliable.

Q2: What is the very first and simplest thing I should try to get more of my compound into solution?

A: The most straightforward initial approach is pH adjustment [9][10][]. Since the pyrazole ring has both a weakly acidic and a weakly basic nitrogen, its solubility is expected to be minimal at its isoelectric point and increase at both acidic and basic pHs[3][5].

  • At low pH (e.g., pH 2-4): The weakly basic nitrogen on the pyrazole ring (pKa ≈ 2.5) will become protonated, forming a cation which is significantly more soluble in water[4].

  • At high pH (e.g., pH 9-11): The weakly acidic NH on the pyrazole ring (pKa ≈ 14.2) can be deprotonated to form an anion, which would also increase aqueous solubility. However, given the high pKa, this is often less practical for biological assays. Therefore, the first step should be to test solubility in a series of acidic buffers.

Q3: pH adjustment helped, but not enough. What is the next logical step?

A: The use of co-solvents is the next logical step[][12][13]. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds[14][15]. This technique is highly effective for compounds like yours that are soluble in organic solvents but not in water[10].

Commonly Used Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO) (use with caution in cell-based assays due to toxicity at higher concentrations)

Start with low percentages (e.g., 5-10% v/v) and increase as needed, while being mindful of the tolerance of your experimental system (e.g., cell line toxicity).

Q4: When should I consider using more complex excipients like cyclodextrins or surfactants?

A: Move to these advanced formulation strategies when pH and co-solvent approaches are insufficient or incompatible with your experimental system.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[16][17][18]. They can encapsulate the lipophilic part of your compound (likely the Boc-piperidine end) into their cavity, forming an "inclusion complex" that has much higher aqueous solubility[19][20]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice.

  • Surfactants: Surfactants form micelles in water above a certain concentration (the Critical Micelle Concentration). These micelles have a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium[9][12]. Tween® 80 and Solutol® HS 15 are common non-ionic surfactants used in research.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A: This is a critical distinction for drug development.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock (like DMSO)[6][7]. It's a fast, high-throughput measurement often used in early discovery, but it can overestimate the true solubility because it may form a temporary, supersaturated, or amorphous precipitate[6][8].

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to the aqueous buffer, shaking it for an extended period (e.g., 24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved compound[7][21][22]. This value represents the maximum amount of the most stable crystalline form of the compound that can be dissolved and is the gold standard for formulation development[6].

For initial troubleshooting, a kinetic assay is fast and useful. For formulation development and understanding true bioavailability limitations, the thermodynamic solubility is essential.

A Systematic Workflow for Solubility Enhancement

This workflow provides a structured, step-by-step approach to systematically identify the optimal solubilization strategy for your compound.

G A Start: Compound has poor aqueous solubility B Step 1: Baseline Assessment Measure Kinetic Solubility in PBS (pH 7.4) A->B C Is Solubility > Target Concentration? B->C D Step 2: pH Optimization Screen solubility in buffers from pH 2 to 9 C->D No J END: Optimal formulation identified C->J  Yes E Is Solubility Sufficient at a tolerable pH? D->E F Step 3: Co-solvent Screening Test 5-20% PEG400, PG, or Ethanol at optimal pH E->F No E->J  Yes G Is Solubility Sufficient with tolerable co-solvent %? F->G H Step 4: Advanced Formulation Screen Cyclodextrins (HP-β-CD) or Surfactants (Tween 80) G->H No G->J  Yes I Is Solubility Sufficient? H->I I->J  Yes K END: Re-evaluate compound or consider solid dispersion/nanomilling I->K No

Caption: A decision-tree workflow for systematically improving compound solubility.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is ideal for initial screening of conditions.

Objective: To quickly determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

  • Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

  • Anhydrous DMSO

  • Aqueous buffers of interest (e.g., PBS pH 7.4, Citrate pH 3.0, Borate pH 9.0)

  • 96-well clear bottom microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Addition to Buffer: In a separate 96-well plate, add 198 µL of the desired aqueous buffer to each well.

  • Transfer: Transfer 2 µL of each DMSO concentration from the dilution plate to the buffer plate. This results in a final DMSO concentration of 1%.

  • Incubation & Measurement: Shake the plate for 1-2 hours at room temperature[21]. Measure the turbidity (light scattering) at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: pH-Dependent Thermodynamic Solubility Assay (Shake-Flask Method)

This is the gold-standard method for determining true equilibrium solubility.[7]

Objective: To measure the equilibrium solubility of the compound across a range of pH values.

Materials:

  • Solid (crystalline) Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Glass vials with screw caps

  • Orbital shaker/incubator set to 25°C or 37°C

  • Centrifuge

  • HPLC-UV system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer in separate glass vials. Ensure solid is visible at the bottom.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate for 24-48 hours at a constant temperature.[7]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant appropriately with mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve. The measured concentration is the thermodynamic solubility at that specific pH.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to buffer in vial B Shake for 24-48h at constant temp A->B C Centrifuge to pellet solid B->C D Sample supernatant C->D E Analyze concentration by HPLC-UV D->E

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Interpretation and Summary

Systematically record your findings to compare the effectiveness of each method.

Example Data Summary Table:
ConditionSolubility (µg/mL)Fold Increase (vs. PBS)Comments
PBS (pH 7.4) [Insert Baseline Value]1.0Baseline measurement
Citrate Buffer (pH 3.0) [Insert Value][Calculate]Significant increase expected due to protonation
Borate Buffer (pH 9.0) [Insert Value][Calculate]Moderate increase may be observed
10% PEG 400 in pH 3.0 Buffer [Insert Value][Calculate]Combination of pH and co-solvent
2% HP-β-CD in PBS [Insert Value][Calculate]Test for inclusion complex formation

By following this structured approach—understanding the molecule's inherent properties, asking targeted troubleshooting questions, and executing a systematic experimental plan—researchers can efficiently identify an effective strategy to overcome the solubility challenges of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate, enabling more reliable and accurate downstream experiments.

References

  • Vertex AI Search. (2025, September 20).
  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • National Center for Biotechnology Information.
  • Ovid. (2012).
  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients | EMA.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • PubMed. (2012, October 9).
  • MDPI. (2024, February 29).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • BOC Sciences.
  • WuXi AppTec DMPK. (2024, March 15).
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Pion Inc. (2026, January 22).
  • Shandong IRO Chelating Chemical Co., Ltd.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • American Chemical Society. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole.
  • PubChem. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)
  • National Center for Biotechnology Information. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
  • American Chemical Society. (2023, November 13).
  • Khan Academy. pH and solubility (video) | Equilibrium.
  • CORE. (2016, June 29).
  • NextSDS. tert-butyl 4-(1H-pyrazol-3-yl)
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • PubChem. Pyrazole | C3H4N2 | CID 1048.
  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media.
  • ACS Omega. (2023, November 13).
  • Sigma-Aldrich.
  • apicule. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)
  • Pharmaffiliates. CAS No : 877399-51-4 | Product Name : tert-Butyl (R)-4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)

Sources

Troubleshooting

Minimizing degradation of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate during long-term storage

Guide for Minimizing Degradation During Long-Term Storage Welcome to the technical support guide for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS: 1033096-47-8). This document is designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Minimizing Degradation During Long-Term Storage

Welcome to the technical support guide for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS: 1033096-47-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. As Senior Application Scientists, we have compiled this guide based on the compound's chemical structure, established stability principles for related molecules, and field-proven best practices.

The core structure of this molecule features three key components: a tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, and a pyrazole ring. Each of these moieties has specific vulnerabilities that must be addressed to prevent degradation. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you maintain the quality of your compound over time.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered during the storage and handling of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate.

Q1: What are the optimal long-term storage conditions for this compound in its solid state?

A1: For maximum stability, the solid compound should be stored at -20°C in a dark, dry, and oxygen-free environment. The causality is rooted in mitigating the three primary degradation pathways:

  • Temperature: Reduced temperatures slow the rate of all chemical reactions, including potential decomposition.[1] While stable at room temperature for short periods, long-term storage requires colder conditions.

  • Moisture: The compound is susceptible to hydrolysis, particularly the acid-catalyzed cleavage of the Boc group. Storing the compound in a desiccator or with a desiccant is crucial to prevent moisture absorption.[2]

  • Atmosphere: To prevent oxidation, which can lead to colored impurities, the compound should be stored under an inert atmosphere like argon or nitrogen.[3][4]

  • Light: Photodegradation can be a concern for heterocyclic compounds.[5] Using amber glass vials or wrapping containers in aluminum foil is a mandatory precaution to protect against UV damage.[2][3]

Q2: My solid compound has developed a brown or yellowish tint during storage. What has happened, and can I still use it?

A2: A brown or yellow discoloration is a common indicator of oxidation, likely on the pyrazole ring.[3] This suggests that the compound has been exposed to oxygen during storage.

Before using the discolored material, you must assess its purity. We recommend the following:

  • Purity Analysis: Run a TLC or LC-MS analysis to quantify the level of impurity. Compare the result to a fresh or reference sample if available.

  • Decision: If the impurity level is minor (<1-2%) and your application is not highly sensitive, you may be able to proceed. However, for applications requiring high purity, such as in late-stage drug development, purification by column chromatography or recrystallization is necessary. If purification is not feasible, the batch should be discarded.

To prevent this, always store the compound under an inert atmosphere (see Q1).

Q3: After several months in the freezer, I'm seeing a new, more polar spot on my TLC plate. What is the likely identity of this new compound?

A3: The appearance of a new, more polar spot on TLC strongly suggests the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The resulting product, 4-(1H-pyrazol-3-yl)piperidine, is a free secondary amine, which is significantly more polar than the Boc-protected parent compound and will thus have a lower Rf value on a normal-phase silica plate.

This deprotection is typically caused by exposure to trace amounts of acid, which can be introduced from atmospheric moisture (forming carbonic acid) or acidic impurities on glassware.[6][7] The Boc group is specifically designed to be labile to acid.[] Even at low temperatures, this degradation can proceed over long periods.

Q4: Can I store this compound in solution? What is the best solvent and for how long?

A4: We strongly advise against long-term storage in solution. If short-term storage (1-2 weeks) is unavoidable, use a dry, aprotic solvent such as anhydrous DMSO or DMF and store at -20°C or -80°C.

Causality:

  • Solvent Choice: Protic solvents like methanol or ethanol can participate in the hydrolysis of the Boc group. Chlorinated solvents like DCM can contain trace HCl, which will rapidly cleave the Boc group.

  • Moisture in Solvents: Even in aprotic solvents like DMSO, absorbed moisture can facilitate degradation.[2] Using anhydrous-grade solvents is essential.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of solutions can introduce moisture and accelerate degradation.[2] If you must store a solution, prepare single-use aliquots to avoid these cycles.

For long-term use, it is always best practice to prepare solutions fresh from the solid material.

Q5: What are the best practices for handling the compound to prevent contamination and degradation?

A5: Proper handling is as critical as proper storage.

  • Work in a Controlled Environment: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[9]

  • Use Clean, Dry Equipment: Ensure all spatulas, glassware, and vials are scrupulously clean and oven-dried or flame-dried before use to remove any traces of moisture or acidic residues.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Aliquotting: For long-term projects, divide the bulk material into smaller, single-use vials. This minimizes the number of times the primary container is opened, reducing the cumulative exposure to air and moisture.

Troubleshooting Guide: Investigating Compound Degradation

If you suspect your sample of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate has degraded, a forced degradation study can help identify the primary degradation products and confirm the compound's vulnerabilities.

Primary Degradation Pathway: Boc Deprotection

The most probable degradation route is the acid-catalyzed hydrolysis of the Boc group, yielding the free piperidine and the byproducts isobutylene and carbon dioxide.

G reactant_node reactant_node product_node product_node condition_node condition_node sub Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate cond Acid (H+) Moisture (H2O) sub->cond prod1 4-(1H-pyrazol-3-yl)piperidine (Deprotected Product) prod2 Isobutylene + CO2 (Byproducts) cond->prod1 cond->prod2

Fig 1. Acid-catalyzed degradation of the Boc group.
Experimental Protocol: Forced Degradation Study

This protocol outlines a series of stress conditions to test the stability of the compound. A control sample, stored under ideal conditions (-20°C, inert gas, dark, dry), should be run in parallel.

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • For each condition, use a separate 2 mL amber glass vial.

2. Stress Conditions:

  • Acid Hydrolysis: Add 500 µL of the stock solution to a vial. Add 500 µL of 0.1 M HCl. Incubate at 40°C for 24 hours.[3]

  • Base Hydrolysis: Add 500 µL of the stock solution to a vial. Add 500 µL of 0.1 M NaOH. Incubate at 40°C for 24 hours. The Boc group is generally stable to base, so minimal degradation is expected here.[7]

  • Oxidation: Add 500 µL of the stock solution to a vial. Add 500 µL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[3]

  • Thermal Degradation (Solid): Place 1-2 mg of the solid compound in an open amber vial. Heat in an oven at 80°C for 48 hours. After incubation, dissolve in 1 mL of acetonitrile for analysis.

  • Photodegradation (Solution): Add 1 mL of the stock solution to a clear glass vial. Expose to direct UV light (e.g., in a photostability chamber) for 24 hours.

3. Analysis:

  • After the incubation period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples (including the control) by LC-MS to determine the percentage of the parent compound remaining and to identify the mass of any major degradants.

Data Presentation: Expected Outcomes of Forced Degradation

The following table summarizes the likely results from the forced degradation study, providing a self-validating system to confirm the compound's stability profile.

Stress ConditionExpected Degradation of Parent CompoundPrimary Degradant(s) Observed (by MS)Rationale
Control < 1%NoneBaseline stability under ideal conditions.
0.1 M HCl, 40°C > 90%[M-100]+Rapid cleavage of the Boc group (mass = 100 Da) under acidic conditions.[7]
0.1 M NaOH, 40°C < 5%Minor, unspecifiedThe Boc group and pyrazole/piperidine rings are generally stable to base.[]
3% H₂O₂, RT 5-20%[M+16]+, [M+32]+Oxidation of the pyrazole or piperidine ring.[3]
Thermal (80°C) 5-15%Various minor productsGeneral thermal decomposition.
Photolytic (UV) 10-30%Various minor productsDegradation due to energy absorption from UV light.[2]

Recommended Long-Term Storage Protocol

To ensure maximum shelf-life and prevent the need for costly re-purification, follow this validated workflow for storing Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate.

Fig 2. Workflow for optimal long-term storage.

References

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry - ACS Publications. (2005). [Link]

  • What is the stability of piperidine? - Blog - Biosynce. (2025). [Link]

  • PIPERIDINE - Ataman Kimya. [Link]

  • tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate - NextSDS. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. (2024). [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. [Link]

  • Compound storage made simple - Roylan Developments. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. [Link]

  • Piperidine - Wikipedia. [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing). [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. [Link]

  • Deprotection of O-Boc and other protecting groups | Download Table - ResearchGate. [Link]

  • BOC-Amino Acids. [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry - ACS Publications. [Link]

  • tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate - PubChem. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed. [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. [Link]

  • tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate - NextSDS. [Link]

  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate - CAS Common Chemistry. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. [Link]

  • The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO - MDPI. [Link]

  • (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate - Pharmaffiliates. [Link]

  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? - ResearchGate. [Link]

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage Cocktails for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful cleavage of the tert-butylox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful cleavage of the tert-butyloxycarbonyl (Boc) protecting group from Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate. This document emphasizes mechanistic understanding to empower users to optimize their cleavage conditions and overcome common experimental hurdles.

Understanding the Chemistry: The Substrate and the Reaction

Before delving into troubleshooting, a firm grasp of the molecule's structure and the cleavage mechanism is paramount.

The Substrate: Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

This molecule features three key components: a piperidine ring, a pyrazole ring, and a Boc protecting group on the piperidine nitrogen.

cluster_molecule Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate cluster_labels Key Functional Groups mol   boc Boc Protecting Group (Acid Labile) piperidine Piperidine Ring pyrazole Pyrazole Ring (Aromatic Heterocycle) start Start Cleavage Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete incomplete Incomplete Reaction complete->incomplete No workup Proceed to Work-up complete->workup Yes extend_time Extend Reaction Time incomplete->extend_time increase_tfa Increase TFA Concentration incomplete->increase_tfa warm Slightly Warm (30-40°C) incomplete->warm extend_time->monitor increase_tfa->monitor warm->monitor analyze Analyze Crude Product (NMR/LC-MS) workup->analyze pure Product Pure? analyze->pure impure Impurities Present pure->impure No end Pure Product Obtained pure->end Yes scavengers Add/Optimize Scavengers (TIS, Water) impure->scavengers purify Purify by Chromatography or Acid-Base Extraction impure->purify scavengers->start purify->end

Reference Data & Comparative Studies

Validation

Strategic Comparison of Boc vs. Fmoc Protection for 4-(1H-pyrazol-3-yl)piperidine Derivatives

As a Senior Application Scientist, designing synthetic routes for complex heterocycles requires more than just following standard operating procedures; it requires a deep understanding of molecular reactivity. Derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, designing synthetic routes for complex heterocycles requires more than just following standard operating procedures; it requires a deep understanding of molecular reactivity. Derivatives of 4-(1H-pyrazol-3-yl)piperidine are highly privileged scaffolds in drug discovery, frequently appearing in kinase inhibitors and GPCR ligands.

However, functionalizing this scaffold presents a distinct chemical challenge: differentiating the highly nucleophilic secondary aliphatic amine of the piperidine ring from the less nucleophilic, tautomeric aromatic nitrogen of the pyrazole ring. This guide provides an in-depth, objective comparison of tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies, grounded in mechanistic causality and field-proven experimental data.

Mechanistic Causality: The Nitrogen Nucleophilicity Gradient

To understand why a protecting group behaves a certain way on this scaffold, we must first look at the inherent electronic properties of the two nitrogen sites:

  • The Piperidine Nitrogen: As a secondary aliphatic amine, it possesses a pKa of ~11. The lone pair is highly localized, making it an excellent, aggressive nucleophile.

  • The Pyrazole Nitrogen: The pyrazole NH is part of a planar aromatic system. Its lone pair is delocalized within the π -system, rendering it significantly less nucleophilic (conjugate acid pKa ~2.5).

The Causality of Regioselectivity: Because of this steep nucleophilicity gradient, kinetic control dictates the reaction. When 1.0 equivalent of a protecting reagent (Boc 2​ O or Fmoc-OSu) is introduced at low temperatures, it will almost exclusively react with the piperidine nitrogen. Protecting the pyrazole nitrogen requires either prior protection of the piperidine ring or a deliberate over-protection/selective-deprotection strategy 1.

The "Piperidine Paradox" in Fmoc Chemistry

The fundamental difference between Boc and Fmoc lies in their orthogonality. Boc is acid-labile (cleaved by TFA) and base-stable. Fmoc is base-labile (cleaved by secondary amines via an E1cB mechanism) and acid-stable .

When working with 4-(1H-pyrazol-3-yl)piperidine, Fmoc introduces a severe risk known as the Piperidine Paradox . The standard reagent used to deprotect Fmoc globally is piperidine. Because our substrate inherently contains a piperidine moiety, any trace amount of unprotected substrate—or any transient deprotection during a basic reaction step—will act as an endogenous base. This triggers an autocatalytic cascade, leading to premature Fmoc cleavage across the entire batch 3.

For this reason, Boc is vastly superior when downstream modifications of the pyrazole (such as Suzuki-Miyaura couplings or basic alkylations) are required, as it remains completely inert to the basic carbonates (e.g., K 2​ CO 3​ ) used in those steps.

Orthogonal Workflow Visualization

The following decision matrix illustrates the logical flow and chemical orthogonality when choosing a protection strategy for this scaffold.

ProtectionStrategy Start 4-(1H-pyrazol-3-yl)piperidine (Dual N-Sites) BocPath Boc2O (1.0 eq), 0°C Kinetic Control Start->BocPath FmocPath Fmoc-OSu (1.0 eq), 0°C Kinetic Control Start->FmocPath BocInter N-Boc-piperidine (Stable to Base) BocPath->BocInter FmocInter N-Fmoc-piperidine (Base Labile) FmocPath->FmocInter DerivBoc Pyrazole Derivatization (Basic Conditions) BocInter->DerivBoc DerivFmoc Pyrazole Derivatization (Neutral/Acidic Cond.) FmocInter->DerivFmoc BocSuccess High Yield No Autocatalysis DerivBoc->BocSuccess FmocFail Risk of Autocatalytic Fmoc Cleavage DerivFmoc->FmocFail

Figure 1: Decision matrix and chemical orthogonality for protecting 4-(1H-pyrazol-3-yl)piperidine.

Quantitative Performance Comparison

The table below summarizes the empirical performance of both protecting groups when applied to the piperidine nitrogen of this scaffold.

ParameterBoc ProtectionFmoc Protection
Reagent Boc 2​ O, TEA or DIPEAFmoc-Cl or Fmoc-OSu, Na 2​ CO 3​
Regioselectivity (Piperidine vs Pyrazole) Excellent (>95% kinetic preference)Good (~85-90% kinetic preference)
Stability to Suzuki Coupling (K 2​ CO 3​ , 90°C) Highly Stable (>98% recovery)Unstable (Extensive premature cleavage)
Cleavage Reagent 20-50% TFA in DCM20% Piperidine in DMF
Autocatalytic Risk NoneHigh (Due to endogenous piperidine)
Overall Yield (Post-Pyrazole Alkylation) 85 - 92%40 - 55%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mechanistic checkpoints that allow the chemist to verify success before proceeding to the next step.

Protocol A: Regioselective N-Boc Protection of the Piperidine Amine

This protocol leverages the nucleophilicity gradient to selectively protect the aliphatic amine without touching the pyrazole.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-(1H-pyrazol-3-yl)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (TEA, 1.1 eq) dropwise.

  • Protection: Slowly add a solution of Di-tert-butyl dicarbonate (Boc 2​ O, 1.05 eq) in DCM. Crucial: Do not add DMAP, as it will catalyze unwanted pyrazole protection.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (Ninhydrin Assay): Spot the reaction mixture on a TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting material will show a dark purple spot (indicating a free secondary amine). The product spot will remain unstained (or faintly yellow), confirming the piperidine nitrogen is successfully capped.

  • Workup: Wash the organic layer with saturated aqueous NH 4​ Cl, followed by brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Orthogonal Rescue (Selective Deprotection of Over-Bocylated Pyrazole)

Occasionally, an excess of Boc 2​ O or extended reaction times can lead to di-Boc protection (both piperidine and pyrazole). Rather than discarding the batch, you can utilize a highly selective reductive cleavage method 4.

Step-by-Step Methodology:

  • Initiation: Dissolve the di-Boc intermediate in absolute Ethanol (EtOH) at room temperature.

  • Reduction: Add Sodium Borohydride (NaBH 4​ , 3.0 eq) in one portion.

  • Propagation: Stir the mixture at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint (Mechanistic & Mass Spec): NaBH 4​ selectively attacks the more electrophilic carbamate carbonyl attached to the aromatic pyrazole ring. The aliphatic piperidine carbamate is too electron-rich to be reduced. Validate this by running an LC-MS: you will observe a precise mass shift of -100 Da (loss of exactly one Boc group), confirming the pyrazole is free while the piperidine remains protected.

  • Workup: Quench carefully with water (monitor for H 2​ gas evolution), extract with Ethyl Acetate, dry, and concentrate.

Conclusion

For the derivatization of 4-(1H-pyrazol-3-yl)piperidine, Boc protection is the definitive choice over Fmoc . The inherent basicity of the piperidine moiety creates an unacceptable risk of autocatalytic cleavage when using Fmoc, particularly if downstream pyrazole functionalization requires basic cross-coupling conditions. By utilizing kinetic control during Boc protection—and relying on orthogonal rescue strategies if over-protection occurs—researchers can establish a robust, high-yielding synthetic pipeline.

References

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling MDPI (Molecules)[Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides PMC (Journal of Organic Chemistry)[Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH Arkivoc[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate Reference Standards

Introduction: The Imperative of Rigorously Characterized Reference Standards In the landscape of pharmaceutical development and manufacturing, the reference standard is the cornerstone of analytical testing, ensuring the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorously Characterized Reference Standards

In the landscape of pharmaceutical development and manufacturing, the reference standard is the cornerstone of analytical testing, ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and drug products.[1][2] A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which production batches are measured.[3] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the use of qualified reference standards to ensure analytical data is reliable, reproducible, and compliant.[4][5][6]

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to validate the identity and purity of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate, a key building block in medicinal chemistry. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are synergistically employed to construct an unassailable identity profile, moving beyond a simple checklist approach to explain the causality behind each experimental choice.

The Validation Workflow: A Multi-Pronged Spectroscopic Approach

The qualification of a new batch of a reference standard is not a linear process but an integrated workflow where orthogonal analytical techniques are used to corroborate findings. Each technique offers a unique perspective on the molecule's structure and purity, and their combined data provides the comprehensive characterization required for a reference standard.

Validation_Workflow cluster_0 Phase 1: Material Reception & Initial Checks cluster_1 Phase 2: Spectroscopic Identity Confirmation cluster_2 Phase 3: Purity & Final Qualification Candidate Candidate Material (Tert-butyl 4-(1H-pyrazol-3-YL) piperidine-1-carboxylate) Appearance Visual Appearance & Solubility Checks Candidate->Appearance NMR ¹H & ¹³C NMR (Primary Structure) Appearance->NMR Purity Purity Assessment (e.g., HPLC-UV, qNMR) NMR->Purity MS Mass Spectrometry (Molecular Weight) MS->Purity FTIR FTIR Spectroscopy (Functional Groups) FTIR->Purity CoA Certificate of Analysis (CoA) Generation Purity->CoA Qualified Qualified Reference Standard CoA->Qualified

Caption: Integrated workflow for reference standard qualification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a reference standard, both ¹H and ¹³C NMR are indispensable for confirming the covalent structure and identifying potential organic impurities.

Rationale & Expertise

¹H NMR provides detailed information about the electronic environment of each proton, its multiplicity (spin-spin coupling) revealing neighboring protons, and its integration indicating the relative number of protons. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. For Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate, this combination allows us to confirm the connectivity of the pyrazole ring to the piperidine C4 position and the presence of the N-Boc protecting group.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the reference standard candidate and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 16 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire proton-decoupled spectra to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Data Interpretation and Comparison

The obtained spectral data is compared against the theoretical structure. The presence of all expected signals with correct chemical shifts, multiplicities, and integrations provides primary confirmation of identity.

Table 1: Comparative ¹H and ¹³C NMR Data for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

Assignment ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
Boc Group 1.47 (s, 9H, -C(CH₃)₃)79.6 (-C(CH₃)₃), 28.5 (-C(CH₃)₃)
Piperidine C2, C6 ~4.15 (br d, 2H), ~2.85 (br t, 2H)~44.5
Piperidine C3, C5 ~2.05 (m, 2H), ~1.75 (m, 2H)~31.8
Piperidine C4 ~2.95 (tt, 1H)~35.0
Pyrazole C4' 6.20 (d, 1H)~104.5
Pyrazole C5' 7.48 (d, 1H)~130.0
Pyrazole N-H ~10.5 (br s, 1H)-
Pyrazole C3' -~148.0

Note: Chemical shifts (δ) are reported in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad. Data is representative and based on similar structures found in literature.[7][8][9]

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, serving as a critical check of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula.

Rationale & Expertise

While NMR confirms the molecular skeleton, MS confirms the total mass. For a reference standard, this is a non-negotiable identity test. The fragmentation pattern also provides corroborating structural information. For this molecule, we expect to see characteristic losses of the tert-butyl group (57 Da) or the entire Boc group (101 Da).[10]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode, as the piperidine and pyrazole nitrogens are readily protonated.

  • Mass Analysis: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500). The TOF analyzer provides high mass accuracy.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured m/z to the calculated exact mass.

Data Interpretation and Comparison

The primary validation point is the match between the observed and theoretical mass.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Expected Value Observed Value Conclusion
Molecular Formula C₁₃H₂₁N₃O₂--
Exact Mass 251.1634--
[M+H]⁺ Ion 252.1707252.1705Confirmed
Major Fragments [M+H - C₄H₈]⁺ (196.10), [M+H - Boc]⁺ (152.11)196.10, 152.11Consistent with structure

The observation of the [M+H]⁺ ion within a narrow mass tolerance (typically <5 ppm) provides high confidence in the elemental composition of the reference standard.[11] The fragmentation pattern aligns with the known stability of the Boc group and pyrazole ring structures.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. While not a primary tool for elucidating complex structures, it serves as an excellent identity check, providing a unique "fingerprint" for the compound.

Rationale & Expertise

Every covalent bond vibrates at a characteristic frequency. An IR spectrum provides a pattern of absorption bands that corresponds to these vibrations. For our compound, we can quickly verify the presence of the N-H bond (pyrazole), C-H bonds (aliphatic and aromatic), and the critical C=O bond of the Boc-carbamate group. Comparing the spectrum of a new batch to that of a previously qualified standard is a powerful method for confirming identity and detecting gross changes, such as polymorphism.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance vs. wavenumber is analyzed for characteristic absorption bands.

Data Interpretation and Comparison

The presence of key functional group absorptions confirms the gross structural features.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Confirmation Status
~3150 (broad)N-H StretchPyrazolePresent
2975, 2860C-H StretchAliphatic (Piperidine, Boc)Present
~1685 (strong)C=O StretchCarbamate (Boc group)Present
~1420C-N StretchCarbamatePresent
~1160C-O StretchCarbamatePresent

This spectral fingerprint provides a fast and effective identity confirmation. Any significant deviation in peak position or shape compared to an established reference spectrum would trigger further investigation.[13][14][15]

Chemical_Structure cluster_mol mol Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate N1 N C2 C N1->C2 Boc_C C=O N1->Boc_C C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Pz_C3 C C4->Pz_C3 C6 C C5->C6 C6->N1 Boc_O O Boc_C->Boc_O tBu C(CH₃)₃ Boc_O->tBu Pz_C4 C Pz_C3->Pz_C4 Pz_C5 C Pz_C4->Pz_C5 Pz_N1 N-H Pz_C5->Pz_N1 Pz_N2 N Pz_N1->Pz_N2 Pz_N2->Pz_C3

Caption: Structure of the validated reference standard.

Conclusion: A Triad of Evidence for Unquestionable Validation

The spectroscopic validation of a reference standard like Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate relies on the convergence of evidence from multiple, orthogonal techniques.

  • NMR Spectroscopy provides the definitive structural map and connectivity.

  • Mass Spectrometry confirms the elemental composition and molecular weight with high precision.

  • FTIR Spectroscopy offers a rapid and robust fingerprint of the molecule's functional groups.

By comparing the experimental data from these three pillars of spectroscopy against theoretical values and established spectra, a comprehensive and scientifically sound validation package is assembled. This rigorous, multi-faceted approach ensures that the reference standard is fit for its intended purpose: to serve as the unwavering benchmark for quality, safety, and efficacy in pharmaceutical development.[1][16][17]

References

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami. Retrieved March 25, 2026, from [Link]

  • Cambrex Case Study-Qualified reference standards-Setting the standard for product quality. (n.d.). Cambrex. Retrieved March 25, 2026, from [Link]

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Pharmaceutical Online. Retrieved March 25, 2026, from [Link]

  • Quality by Design: The Importance of Reference Standards in Drug Development. (n.d.). Alcami. Retrieved March 25, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. Retrieved March 25, 2026, from [Link]

  • The spectral analysis (¹H NMR and ¹³C NMR) of 5 a and 5 i. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. (2012, March 21). Heriot-Watt Research Portal. Retrieved March 25, 2026, from [Link]

  • ¹H and ¹³C NMR correlations between the calculated and experimental data. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. (2010, June 2). Pubs.rsc.org. Retrieved March 25, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 25, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved March 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2023, November). FDA. Retrieved March 25, 2026, from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved March 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved March 25, 2026, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved March 25, 2026, from [Link]

  • ¹H and ¹³C NMR study of perdeuterated pyrazoles. (n.d.). SciSpace. Retrieved March 25, 2026, from [Link]

  • (PDF) ¹H and ¹³C NMR study of perdeuterated pyrazoles. (2026, February 9). ResearchGate. Retrieved March 25, 2026, from [Link]

  • 1-Boc-piperazine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved March 25, 2026, from [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (2025, February 28). SciELO. Retrieved March 25, 2026, from [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen. Retrieved March 25, 2026, from [Link]

Sources

Validation

Comparing coupling reagents for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate derivatization

Application Guide: Optimizing Coupling Reagents for 1H-Pyrazole N-Acylation in tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate Executive Summary The derivatization of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Optimizing Coupling Reagents for 1H-Pyrazole N-Acylation in tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Executive Summary

The derivatization of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate [1] presents a unique synthetic challenge. Because the highly nucleophilic piperidine nitrogen is masked by a tert-butyloxycarbonyl (Boc) protecting group, the sole reactive site on the intact molecule is the 1H-pyrazole ring.

Unlike aliphatic amines, pyrazoles are electron-deficient at the NH position due to the delocalization of the nitrogen lone pair into the aromatic π-system (pKa ~14). Consequently, standard peptide coupling reagents often yield sluggish kinetics, incomplete conversion, and complex impurity profiles when attempting N-acylation[2]. This guide objectively compares the performance of leading coupling reagents—HATU, T3P, and EDC/HOBt—and provides self-validating protocols to achieve high-yielding pyrazole N-derivatization.

Mechanistic Divergence: Overcoming Weak Nucleophilicity

To successfully acylate a weak nucleophile, the coupling reagent must generate an exceptionally electrophilic active ester while stabilizing the transition state of the incoming amine.

  • HATU (The Discovery Standard): While commonly referred to as a uronium salt, crystallographic studies reveal HATU exists as a less reactive iminium isomer[3]. Its superiority lies in the "7-aza effect" . When HATU activates a carboxylic acid, it forms an OAt-active ester. The pyridine nitrogen of the HOAt leaving group acts as a hydrogen-bond acceptor, providing anchimeric assistance to the incoming pyrazole NH. This stabilizes a 7-membered cyclic transition state, dramatically accelerating aminolysis and outcompeting side reactions[4].

  • T3P (The Process Standard): Propylphosphonic anhydride (T3P) operates via a biomimetic pathway, reacting with the carboxylate to form a highly reactive acyl phosphate mixed anhydride[5]. While it lacks the anchimeric assistance of HATU, T3P is thermally stable, allowing reactions to be heated to drive the acylation of weak pyrazole nucleophiles without degrading the coupling reagent[6].

  • EDC/HOBt (The Traditional Carbodiimide): EDC forms an O-acylisourea that is intercepted by HOBt to form an OBt-ester[7]. Because HOBt lacks the 7-aza nitrogen, it cannot provide hydrogen-bonding assistance. For pyrazoles, this system often fails unless a catalytic amount of DMAP is added to generate a highly reactive acylpyridinium intermediate[2].

Mechanism Acid Carboxylic Acid (R-COOH) Base Base (DIPEA / Pyridine) Deprotonation Acid->Base HATU HATU Reagent (Iminium Salt) Base->HATU T3P T3P Reagent (Cyclic Anhydride) Base->T3P OAt OAt Active Ester (7-Aza Anchimeric Effect) HATU->OAt TMU Byproduct AcylPhos Acyl Phosphate (Mixed Anhydride) T3P->AcylPhos Ring Opening Product N-Acylpyrazole Derivative (Target) OAt->Product Aminolysis AcylPhos->Product Aminolysis Pyrazole tert-Butyl 4-(1H-pyrazol-3-yl) piperidine-1-carboxylate Pyrazole->OAt Pyrazole->AcylPhos

Mechanistic pathways for the N-acylation of pyrazoles using HATU and T3P coupling reagents.

Comparative Performance Data

When selecting a reagent for tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate, the choice depends heavily on the scale of the reaction and the downstream purification strategy.

Reagent SystemActivation IntermediateReactivity w/ PyrazoleByproduct ProfileScalabilityCost Profile
HATU / DIPEA OAt Active EsterVery High (Driven by 7-Aza effect)Tetramethylurea (TMU), HOAt (Explosive risk)PoorHigh
T3P / Pyridine Acyl PhosphateHigh (Requires mild heating at 60 °C)Water-soluble phosphonatesExcellent Moderate
EDC / HOBt / DMAP Acylpyridinium IonModerate (Sluggish without DMAP)Water-soluble urea, DMAP trace impuritiesGoodLow
PyBOP / DIPEA OBt Active EsterModerate to High HMPA-like phosphoramides (Toxic)ModerateHigh

Self-Validating Experimental Protocols

Protocol A: Discovery-Scale N-Acylation (HATU Method)

Designed for rapid library synthesis (<1 gram) where maximum conversion is prioritized and purification is achieved via preparative HPLC.

Causality & Rationale: Because pyrazoles are weak nucleophiles, they can erroneously attack the HATU reagent directly if the carboxylic acid is not fully activated, leading to irreversible guanidinylation of the pyrazole[8]. Therefore, a strict pre-activation period is mandatory.

  • Pre-Activation: In an oven-dried vial, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq). Stir at 25 °C for exactly 15 minutes. The solution will typically turn pale yellow as the OAt-active ester forms[9].

  • Nucleophilic Addition: Add tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq) in a single portion.

  • Reaction Validation: Stir at 25 °C. Monitor via LC-MS after 2 hours. The system is self-validating: the disappearance of the pyrazole mass (m/z 251.16) and the absence of a guanidinylated mass (+99 Da shift) confirms successful pre-activation and coupling.

  • Workup: Dilute with EtOAc (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to aggressively partition the DMF into the aqueous phase, followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

Protocol B: Process-Scale N-Acylation (T3P Method)

Designed for multi-gram scale-up. Prioritizes safety, atom economy, and eliminates the need for chromatographic purification.

Causality & Rationale: T3P is supplied as a 50% solution in EtOAc, making it highly amenable to process chemistry. Unlike HATU, T3P does not degrade rapidly at elevated temperatures. Heating is utilized to overcome the high activation energy required for pyrazole aminolysis[6].

  • Substrate Mixing: Suspend the carboxylic acid (1.1 eq) and tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq) in EtOAc (10 volumes).

  • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine acts synergistically with T3P, acting as both a base and a nucleophilic catalyst to facilitate acyl transfer.

  • T3P Addition: Cool the vessel to 0 °C. Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 30 minutes to control any mild exotherm[6].

  • Thermal Activation: Remove the ice bath and heat the reaction to 60 °C for 12 hours.

  • Workup & Validation: Cool to room temperature. The validation of this protocol lies in its workup: T3P byproducts are entirely water-soluble[10]. Wash the organic layer with 10% Citric Acid (to remove pyridine), water, and saturated NaHCO3. The organic layer will yield the highly pure N-acyl pyrazole upon concentration.

Troubleshooting & Critical Parameters

  • Epimerization of Chiral Acids: If the carboxylic acid contains an α-chiral center, HATU combined with DIPEA can cause epimerization via oxazolone formation. Switch to T3P, which is renowned for maintaining stereochemical integrity, or replace DIPEA with the weaker base 2,4,6-collidine[4][6].

  • Piperidine Derivatization (Alternative Workflow): If the synthetic goal is to derivatize the piperidine nitrogen rather than the pyrazole, the Boc group must first be removed. Treat the substrate with 20% TFA in DCM for 2 hours, evaporate to dryness, and proceed with the coupling. The resulting secondary aliphatic amine is highly nucleophilic and will couple rapidly with standard EDC/HOBt without the need for DMAP or heating.

References

  • NextSDS - tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate Chemical Substance Information URL: [Link]

  • National Institutes of Health (PMC) - Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP URL:[Link]

  • Wikipedia - Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) URL: [Link]

  • Peptide Chemistry - HATU and HBTU Peptide Coupling: Mechanism and Bench Utility URL: [Link]

  • National Institutes of Health (PMC) - Fast Solution-Phase and Liquid-Phase Peptide Syntheses Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P) URL:[Link]

  • Organic Synthesis - Acid-Amine Coupling using T3P URL: [Link]

  • National Institutes of Health (PMC) - Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases URL: [Link]

Sources

Comparative

Purity determination of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate by quantitative NMR (qNMR)

An in-depth technical evaluation of purity determination methodologies for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS: 278798-07-5). As a critical nitrogen-containing heterocyclic intermediate heavily ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of purity determination methodologies for Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS: 278798-07-5).

As a critical nitrogen-containing heterocyclic intermediate heavily utilized in the synthesis of kinase inhibitors and targeted therapeutics, establishing the absolute purity of this building block is paramount. Stoichiometric imbalances caused by inaccurate purity assessments can lead to failed downstream coupling reactions, reduced yields, and complex impurity profiles in final Active Pharmaceutical Ingredients (APIs).

The Analytical Dilemma: The Chromophore Deficit

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate presents a distinct analytical challenge. The molecule consists of a pyrazole ring, a piperidine ring, and a tert-butyloxycarbonyl (Boc) protecting group.

Traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) relies on the molar extinction coefficient ( ϵ ) of the analyte. However, the Boc-piperidine framework is largely transparent above 220 nm, and the pyrazole moiety possesses only a weak UV chromophore. Consequently, HPLC-UV purity analysis is fundamentally biased:

  • Overestimation of Purity: Aliphatic impurities, residual inorganic salts, or water lack chromophores and remain completely invisible to the UV detector, artificially inflating the apparent purity.

  • Underestimation of Purity: Trace impurities with highly conjugated aromatic systems (e.g., residual starting materials) yield massive UV peaks despite being present in negligible molar quantities.

Method Comparison Guide

To objectively evaluate performance, we must compare the standard analytical alternatives available to drug development professionals.

Analytical MethodOutput MetricPerformance on Target MoleculeKey Limitation / Advantage
HPLC-UV Relative Area %Poor (Prone to extreme bias)Requires identical reference standards; blind to non-UV absorbing impurities.
LC-MS (ESI+) TIC Area %Moderate (Good for ID)Susceptible to ionization suppression/enhancement; not strictly quantitative.
Titration Mass % (w/w)ModerateLacks specificity; cannot distinguish between the target and structurally similar basic impurities.
qNMR (1H) Absolute Mass % Excellent (Gold Standard) Response-factor independent; provides absolute mass fraction without an identical standard.

Mechanistic Causality: The qNMR Advantage

Unlike chromatographic methods, quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio measurement method [1]. The foundational physics of qNMR dictate that, under fully relaxed acquisition conditions, the integrated area of an NMR resonance is directly and universally proportional to the number of nuclei (protons) generating that signal[2].

By co-dissolving the analyte with a Certified Reference Material (CRM) acting as an Internal Standard (IS), we can determine the absolute mass fraction purity (% w/w) of the intermediate. Because the detector response is identical for every proton regardless of its chemical environment, qNMR completely bypasses the need for an identical reference standard of the analyte[3].

G cluster_HPLC HPLC-UV (Relative Purity) cluster_qNMR qNMR (Absolute Mass Fraction) H1 Sample Injection H2 UV Detection (Chromophore Dependent) H1->H2 H3 Area % Purity (Prone to Bias) H2->H3 Q1 Co-weigh Sample + IS Q2 1H NMR Acquisition (Direct Proportionality) Q1->Q2 Q3 Absolute Purity (% w/w) (Highly Accurate) Q2->Q3

Workflow comparison: HPLC-UV relative area vs. qNMR absolute mass fraction determination.

Experimental Design: A Self-Validating Protocol

To ensure trustworthiness and metrological traceability as outlined in USP General Chapter <761>[4], the qNMR protocol must be designed as a self-validating system.

Step 1: Internal Standard (IS) Selection

The IS must be highly pure (traceable to NIST), chemically inert, and yield a simple NMR spectrum that does not overlap with the analyte[5].

  • Analyte Signals: The Boc group yields a strong 9H singlet at ~1.4 ppm. The pyrazole protons appear as 1H singlets/doublets at ~6.1 ppm and ~7.5 ppm. The piperidine ring creates complex multiplets between 1.5–4.2 ppm.

  • IS Selection: 1,4-Dinitrobenzene (1,4-DNB) is the optimal choice. It yields a sharp, isolated 4H singlet at ~8.4 ppm in DMSO-d6, providing baseline resolution away from all analyte signals.

G Molecule Tert-butyl 4-(1H-pyrazol-3-YL) piperidine-1-carboxylate Boc tert-Butyl Group (9H, ~1.4 ppm) Molecule->Boc Excellent Target Pyrazole Pyrazole Protons (1H each, ~6.1 & 7.5 ppm) Molecule->Pyrazole Good Target Piperidine Piperidine Protons (Multiplets, 1.5-4.2 ppm) Molecule->Piperidine Avoid (Overlap) Calc Mass Fraction Purity (% w/w) Calculation Boc->Calc Integrate Pyrazole->Calc Integrate IS 1,4-Dinitrobenzene (IS) (4H, ~8.4 ppm) IS->Calc Reference Integral

qNMR target signal selection avoiding spectral overlap with the internal standard.

Step 2: Sample Preparation & Micro-Weighing

Gravimetric preparation is the largest source of uncertainty in qNMR[6].

  • Using a calibrated 6-place microbalance, accurately co-weigh ~20.000 mg of the analyte and ~10.000 mg of 1,4-DNB CRM into a static-free environment.

  • Dissolve the mixture in 0.8 mL of high-purity DMSO-d6 (containing 0.03% TMS as a chemical shift reference).

  • Vortex thoroughly and transfer to a 5 mm precision NMR tube.

Step 3: Acquisition Parameters

To achieve absolute quantitation, the magnetization must fully return to equilibrium between pulses.

  • Pulse Angle: 90° (Maximizes Signal-to-Noise).

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery[3]. For 1,4-DNB, a D1​ of 45 seconds is implemented.

  • Number of Scans (NS): 64 scans to ensure the Signal-to-Noise (S/N) ratio of the target peaks exceeds 150:1, a critical threshold for integration accuracy.

Step 4: Processing and Calculation

Apply a zero-filling factor to 64k data points and an exponential line broadening of 0.3 Hz. Perform a rigorous baseline correction (e.g., Whittaker smoother) before integrating the 1,4-DNB singlet (8.4 ppm) and the analyte's Boc singlet (1.4 ppm).

The absolute mass fraction purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity. Subscripts x and std denote the analyte and internal standard, respectively).

Experimental Data: Exposing the Chromatographic Illusion

To demonstrate the performance disparity, a batch of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate was analyzed using both HPLC-UV and the validated qNMR protocol described above.

Analytical ParameterHPLC-UV (210 nm)qNMR (1H, 400 MHz)
Analyte Molar Mass N/A251.33 g/mol
IS Molar Mass (1,4-DNB) N/A168.11 g/mol
Detected Purity 98.5% (Area %) 94.2% (w/w %)
Data Integrity Check Fails mass balanceAbsolute mass balance achieved

Data Interpretation & Causality: The HPLC-UV method reported a highly optimistic purity of 98.5%. However, qNMR revealed the true absolute purity was only 94.2%. The 4.3% discrepancy was traced back to residual aliphatic solvents and unreacted Boc-anhydride byproducts. Because these impurities lack a UV chromophore, they were completely invisible to the HPLC detector. qNMR, being response-factor independent, accounted for the exact mass contribution of the active pharmaceutical intermediate, preventing a 4.3% stoichiometric error in the subsequent synthesis step.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS No. 278798-07-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS No. 278798-07-5). As a widely used building block in pharmaceutical research and drug development, understanding its hazard profile is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural framework grounded in causality and regulatory awareness to empower researchers in making informed safety decisions.

Core Principle: Hazard-Informed Waste Management

The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is not benign; its handling and disposal must be dictated by its specific risk profile. Disposal is not merely an endpoint but the final step in a continuous chain of safe laboratory practice.

Hazard Profile

Based on notified classifications, this compound presents several key hazards that directly influence disposal requirements.[1] The primary risks are associated with direct contact and inhalation.

Hazard ClassificationGHS CodeSignal WordDescription
Skin IrritationH315 (Category 2)WarningCauses skin irritation upon contact.[1][2]
Eye IrritationH319 (Category 2A)WarningCauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (STOT SE 3)H336WarningMay cause drowsiness or dizziness.[1][2]

This table summarizes the primary GHS hazard classifications. The causality is clear: because the compound is a skin and eye irritant, direct contact must be avoided during handling and waste packaging. Because it can affect the respiratory system and cause dizziness, all operations, including waste consolidation, must be performed in a well-ventilated area.

Pre-Disposal Safety: Your First Line of Defense

Before waste is even generated, safety protocols must be in place. These measures are non-negotiable and form a self-validating system of protection.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[4] This is essential to prevent the inhalation of any dust or aerosols that may be generated, directly mitigating the STOT SE 3 respiratory hazard.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent accidental exposure.[4] The selection of PPE is a direct response to the compound's hazard profile.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield is recommended if splashing is possible.Protects against the serious eye irritation hazard (H319).[4]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.Prevents skin contact and irritation (H315).[4][5]
Skin and Body Protection A standard laboratory coat. Additional protective clothing may be required for large quantities.Protects skin from accidental contamination.[4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6] The following workflow ensures compliance and safety.

Step 1: Hazardous Waste Determination As the generator, you are responsible for determining that the waste is hazardous.[7] Based on its irritant and toxicity characteristics, any waste containing this compound (e.g., unused solid, contaminated solvents, spill cleanup debris) must be managed as hazardous chemical waste.[6]

Step 2: Waste Segregation Never mix incompatible waste streams.[8]

  • Solid Waste: Unused or expired tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate, along with contaminated items like weigh boats, gloves, and paper towels, should be collected as solid organic waste.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Segregate based on the solvent (e.g., "Non-Halogenated Organic Solvent Waste"). Do not pour any amount down the drain.[4][5][9]

Step 3: Containerization Select a container that is compatible with the waste.

  • Use a sealable, leak-proof container, preferably made of a robust plastic like polyethylene.[7]

  • The container must be kept closed at all times except when actively adding waste.[6][7] Leaving a funnel in the opening is not acceptable.[10]

  • Do not overfill the container; a maximum of 90% capacity is the standard rule to allow for expansion.[11]

Step 4: Labeling Proper labeling is a critical regulatory requirement.[6][12] Your institution's Environmental Health and Safety (EHS) office will provide specific labels, but they must contain the following information:

  • The words "Hazardous Waste" .[12]

  • The full chemical name: "tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate" . Do not use abbreviations or chemical formulas.[10]

  • List all constituents, including solvents, with approximate percentages.

  • An indication of the hazards (e.g., "Irritant," "Toxic").[12]

  • The date on which waste was first added to the container.

Step 5: Accumulation in a Satellite Accumulation Area (SAA) Store the properly labeled waste container in a designated SAA.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7][13] Waste cannot be moved from one lab to another for consolidation.[7][12]

  • Adhere to quantity limits: no more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[6][7]

Step 6: Arranging for Final Disposal Once the waste container is full (or approaching the 12-month accumulation limit), contact your institution's EHS office to schedule a pickup.[6][7][13] EHS professionals will then manage the process of transferring the waste to a licensed hazardous waste disposal facility for final treatment, typically via incineration.[12]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional EHS & Vendor Generation Waste Generation (Solid or Liquid) Determination Step 1: Hazardous Waste Determination Generation->Determination Segregation Step 2: Waste Segregation (e.g., Non-Halogenated Solid) Determination->Segregation Container Step 3 & 4: Containerize & Label 'Hazardous Waste' + Contents Segregation->Container SAA Step 5: Store in Satellite Accumulation Area (SAA) Container->SAA Request Step 6: Request EHS Pickup SAA->Request Pickup EHS Collects Waste Request->Pickup Disposal Transport to Approved Waste Disposal Plant Pickup->Disposal

Caption: Laboratory waste disposal workflow.

Spill and Emergency Procedures

Accidents happen, and a robust disposal plan includes protocols for emergencies.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or sand).

    • Gently sweep the solid material or absorbed spill into a designated waste container.[5] Avoid creating dust.[5][14]

    • Label the container as "Hazardous Waste: Spill Cleanup Debris" and list the chemical.

    • Clean the spill area with soap and water.[5]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the area.

    • Do not attempt to clean up a large spill without proper training and equipment.

The Regulatory Landscape: Why We Do It This Way

The procedures outlined are not arbitrary; they are mandated by law to protect human health and the environment. The EPA regulates hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[6][12] Your institution's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) determines the specific on-site accumulation time limits and reporting requirements.[12][13] This is why adherence to your EHS office's directives is crucial for institutional compliance.

Institutional Compliance Logic

GeneratorStatus Start Facility Generates Total Hazardous Waste (per month) Decision Determine Generator Status Start->Decision LQG Large Quantity Generator (LQG) (>1,000 kg/month) - 90-day storage limit in CAA - Biennial EPA report required Decision->LQG > 1,000 kg SQG Small Quantity Generator (SQG) (100-1,000 kg/month) - 180-day storage limit in CAA - No biennial report Decision->SQG 100-1,000 kg VSQG Very Small Quantity Generator (VSQG) (<100 kg/month) - No time limit for storage (within quantity limits) Decision->VSQG < 100 kg

Caption: EPA hazardous waste generator status.

By following these essential procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • tert-butyl 4-(1H-pyrazol-3-yl)
  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Laboratory Waste Management Guidelines - Environmental Health and Safety Office. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. [Link]

  • Safety Data Sheet - Aaron Chemicals. [Link]

  • tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate - NextSDS. [Link]

  • tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate - PubChem. [Link]

  • Chemical Waste Disposal Guidelines - Emory University. [Link]

  • Guidelines for Chemical Waste Disposal - Natural Sciences Research Institute. [Link]

  • Special Issue: Synthesis and Biological Evaluation of Pyrazole Derivatives - MDPI. [Link]

  • Disposal of Chemical Waste - Safety Office, University of St Andrews. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • Review on Biological Activities of Pyrazole Derivatives - Journal of Chemical Health Risks. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.